molecular formula C18H28O7 B8103797 HO-PEG4-Benzyl ester

HO-PEG4-Benzyl ester

Cat. No.: B8103797
M. Wt: 356.4 g/mol
InChI Key: ILDIWPZIBIGYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HO-PEG4-Benzyl ester is a monodisperse poly(ethylene glycol) (PEG)-based compound that serves as a valuable building block in biotechnical and pharmaceutical research . This reagent features a hydroxyl (HO-) terminal group and a benzyl ester group, connected by a tetraethylene glycol (PEG4) spacer chain. The compound is typically supplied as a colorless or light yellowish liquid and should be stored at -18°C for long-term stability, protected from light . The primary research application of this compound is as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are an emerging and promising class of targeted therapy drugs . The benzyl ester group can be utilized in coupling reactions or further modified, while the PEG spacer enhances the solubility and biocompatibility of the resulting conjugate . Beyond PROTAC development, monodisperse PEG linkers like this compound are widely used in drug development for bioconjugation, the creation of advanced pharmaceutical products, and surface modification in biotechnology due to their water solubility, low toxicity, and non-immunogenicity . It is critical to note that this product is for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

benzyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5,19H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDIWPZIBIGYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatility of HO-PEG4-Benzyl Ester in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the rational design of linker molecules is paramount to achieving optimal efficacy and safety. Among the diverse chemical entities utilized, HO-PEG4-Benzyl ester has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the applications, physicochemical properties, and experimental considerations for utilizing this compound in research and drug development.

Core Applications in Targeted Therapies

This compound is a heterobifunctional linker that incorporates a discrete four-unit polyethylene glycol (PEG4) chain, flanked by a hydroxyl (-OH) group and a benzyl ester-protected carboxylic acid. This architecture provides a versatile platform for covalently linking a targeting moiety (like an antibody or a small molecule ligand) to a therapeutic payload (such as a cytotoxic agent or an E3 ligase ligand).

The primary applications of this compound lie in:

  • PROTACs: In PROTACs, the linker tethers a ligand that binds to a target protein of interest (POI) to another ligand that recruits an E3 ubiquitin ligase. The PEG4 spacer in this compound plays a crucial role in optimizing the spatial orientation and distance between the POI and the E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination and degradation of the target protein.[1][2] The hydrophilicity imparted by the PEG chain can also enhance the solubility and cell permeability of the PROTAC molecule.[3]

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody that targets a tumor-specific antigen to a potent cytotoxic payload. The PEG4 linker can improve the pharmacokinetic profile of the ADC by increasing its hydrophilicity, which can reduce aggregation and nonspecific clearance.[4][5] This often leads to an improved therapeutic index.

Physicochemical Properties

The defined structure of this compound, being a monodisperse PEG derivative, offers significant advantages over polydisperse PEG mixtures by ensuring homogeneity in the final conjugate, leading to better batch-to-batch reproducibility and a more predictable safety profile.

PropertyValueReference
Molecular Formula C18H28O7
Molecular Weight 356.41 g/mol
Appearance Colorless to Light Yellowish Liquid
Purity >97%
Storage Conditions 4°C for long-term storage

The Impact of PEG Linker Length on Efficacy

The length of the PEG linker is a critical parameter that can significantly influence the biological activity of both PROTACs and ADCs.

In PROTACs

Studies have shown that the linker length affects the stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the degradation efficiency. While an optimal linker length is target-dependent, a PEG4 linker often provides a good balance of flexibility and rigidity to facilitate productive ternary complex formation. Shorter linkers may not provide sufficient reach, while excessively long linkers can sometimes lead to reduced potency.

Linker Length (PEG units)Observed Effect on PROTAC EfficacyReference
< 4Often results in impaired binding affinity and reduced degradation efficiency due to steric hindrance.
4 Frequently provides a good starting point for optimization, balancing ternary complex formation and physicochemical properties.
> 4Can be beneficial for certain targets, but may also lead to a decrease in potency due to increased entropic penalty upon binding.
In ADCs

In the context of ADCs, the length of the PEG linker can modulate the conjugate's pharmacokinetics and cytotoxicity. Longer PEG chains generally lead to a longer circulation half-life. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, necessitating a careful balance to achieve the desired therapeutic window.

Linker Length (PEG kDa)Effect on Half-LifeEffect on In Vitro Cytotoxicity (IC50)Reference
0 (No PEG)BaselineBaseline
42.5-fold increase4.5-fold reduction in potency
1011.2-fold increase22-fold reduction in potency

Signaling Pathways and Mechanisms of Action

The utility of this compound is intrinsically linked to the mechanisms of action of the therapeutic modalities it helps to create.

PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with PEG4 Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity PROTAC_Synthesis_Workflow cluster_step1 Step 1: Activation of Linker cluster_step2 Step 2: First Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Second Coupling cluster_step5 Step 5: Purification & Characterization start Start Materials: - this compound - POI Ligand - E3 Ligase Ligand activate Activate hydroxyl group of This compound (e.g., tosylation, mesylation) start->activate couple1 Couple activated linker with E3 Ligase Ligand activate->couple1 deprotect Remove Benzyl protecting group (e.g., hydrogenation) to reveal carboxylic acid couple1->deprotect couple2 Couple deprotected linker with POI Ligand (amide bond formation) deprotect->couple2 purify Purify final PROTAC (e.g., HPLC) couple2->purify characterize Characterize PROTAC (e.g., NMR, Mass Spec) purify->characterize end_prod Final PROTAC Molecule characterize->end_prod

References

HO-PEG4-Benzyl ester chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, structure, and applications of HO-PEG4-Benzyl ester, a versatile heterobifunctional linker. This document is intended to support researchers in the fields of bioconjugation, drug delivery, and proteomics by providing detailed technical data and outlining relevant experimental considerations.

Core Chemical Properties and Structure

This compound is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a benzyl ester-protected carboxylic acid at the other, connected by a discrete tetraethylene glycol (PEG4) spacer. This structure imparts unique properties that are highly valuable in the construction of complex biomolecular conjugates.[1][2]

Structure:

The key structural features are:

  • Hydroxyl Group (-OH): A primary alcohol that can be further derivatized or used as a point of attachment.

  • Tetraethylene Glycol (PEG4) Spacer: A hydrophilic and flexible linker that enhances the solubility of the molecule and the resulting conjugates in aqueous media.[3] The defined length of the PEG4 spacer allows for precise control over the distance between conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies.[3]

  • Benzyl Ester: A protecting group for the carboxylic acid functionality. The benzyl group can be selectively removed under mild conditions to reveal a free carboxylic acid, which can then be used for conjugation to amine-containing molecules.

A summary of the key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₂₈O₇[1]
Molecular Weight 356.41 g/mol
Appearance Colorless to Light Yellowish Liquid
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published in peer-reviewed journals, the expected NMR and mass spectrometry characteristics can be inferred from the analysis of similar PEG-containing molecules. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol repeating units, the benzyl group, and the terminal hydroxyl group. The protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm. The methylene protons adjacent to the benzyl ester and the hydroxyl group will have distinct chemical shifts. The aromatic protons of the benzyl group will be observed in the aromatic region (around 7.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons in the PEG backbone (typically around 70 ppm), the carbonyl carbon of the ester (around 170 ppm), and the aromatic carbons of the benzyl group.

2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 357.18.

Solubility

This compound is expected to be soluble in a variety of organic solvents due to the presence of the PEG chain and the benzyl group.

Table 2: Expected Solubility Profile

SolventExpected Solubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
WaterSlightly Soluble
Diethyl EtherSparingly Soluble

Experimental Protocols and Applications

This compound is a key building block in the synthesis of more complex molecules, particularly in the fields of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

4.1. General Workflow for Bioconjugation

The heterobifunctional nature of this compound allows for a sequential conjugation strategy.

Caption: General workflow for sequential bioconjugation using this compound.

4.1.1. Activation of the Hydroxyl Group

The terminal hydroxyl group can be activated to facilitate reaction with a nucleophile. A common method is tosylation, which converts the alcohol into a good leaving group.

Experimental Protocol: Tosylation of this compound

  • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 eq.) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4.1.2. Deprotection of the Benzyl Ester

The benzyl ester can be cleaved by catalytic hydrogenolysis to yield the free carboxylic acid.

Experimental Protocol: Debenzylation

  • Dissolve the benzyl ester-containing compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.

4.1.3. Activation of the Carboxylic Acid and Amide Bond Formation

The resulting carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester, which can then be coupled to a primary amine on a target molecule to form a stable amide bond.

4.2. Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG4 linker provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

PROTAC_Synthesis cluster_0 Linker Preparation cluster_1 PROTAC Assembly A This compound B Functionalization A->B E Coupling Reaction 1 B->E C E3 Ligase Ligand C->E D Target Protein Ligand G Coupling Reaction 2 D->G F Intermediate E->F F->G H Final PROTAC G->H

References

The PEG4 Linker in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers are the most common, with approximately 54% of reported PROTACs utilizing them.[3] The PEG4 linker, consisting of four ethylene glycol repeats, has garnered significant attention due to its favorable physicochemical properties. This guide provides a comprehensive technical overview of the PEG4 linker in PROTACs, covering its synthesis, role in PROTAC efficacy, and the experimental protocols used for its evaluation.

Core Concepts of the PEG4 Linker

The PEG4 linker is a flexible and hydrophilic spacer that offers several advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG4 linker can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[4] This enhanced solubility can also positively impact cell permeability, facilitating the PROTAC's entry into the cell to reach its intracellular target.[5]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The PEG4 linker provides sufficient length and conformational flexibility to allow the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitination of the target protein.

  • Synthetic Tractability: PEG linkers are readily available and can be incorporated into PROTACs using well-established synthetic methodologies, such as amide bond formation and click chemistry.

Quantitative Data on PEG4-Containing PROTACs

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes quantitative data for PROTACs that utilize a PEG4 linker, with a focus on the well-studied target, Bromodomain-containing protein 4 (BRD4).

PROTAC Name/IdentifierTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1 BRD4Pomalidomide (CRBN)Burkitt's Lymphoma (BL) cells< 1> 90
dBET1 BRD4(CRBN)ABC-DLBCL, GCB-DLBCL cells< 10> 90
A1874 BRD4MDM2HCT116 (Colon Cancer)~100> 98
QCA570 BRD4VHLBladder Cancer Cells~1Not Specified

Note: The specific E3 ligase ligand for dBET1 was not explicitly stated in the referenced abstract but is known to be a CRBN ligand.

Pharmacokinetic Properties

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand Pomalidomide, connected by a PEG4 linker.

Step 1: Synthesis of JQ1-PEG4-acid

  • Amide Coupling: Dissolve JQ1-amine (1.0 eq) and Amino-PEG4-acid with a Boc-protected amine terminus (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

  • Purify the product by flash chromatography to obtain Boc-protected JQ1-PEG4-acid.

  • Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.

  • Evaporate the solvent to yield JQ1-PEG4-acid as a TFA salt.

Step 2: Synthesis of Pomalidomide-amine

  • Synthesize or procure a pomalidomide derivative with a free amine handle suitable for coupling.

Step 3: Final PROTAC Assembly

  • Amide Coupling: Dissolve JQ1-PEG4-acid (1.0 eq) and Pomalidomide-amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature.

  • Monitor the reaction by LC-MS until completion.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for Determination of DC50 and Dmax

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, MV-4-11) in 6-well plates and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC PROTAC (PEG4 Linker) PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Downstream_Effect Downstream Cellular Effects (e.g., ↓ c-MYC, Apoptosis) Degraded_POI->Downstream_Effect

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_Synthesis Synthesis & Characterization cluster_Evaluation Biological Evaluation Start Design PROTAC Synthesis Chemical Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Treatment Cell Treatment with Varying Concentrations Characterization->Cell_Treatment Validated PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Downstream_Assays Downstream Assays (e.g., RT-qPCR for c-MYC, Apoptosis Assays) Data_Analysis->Downstream_Assays

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical Relationships of PEG4 Linker Properties

Linker_Properties_Relationship cluster_Properties PEG4 Linker Properties cluster_Performance PROTAC Performance Metrics Hydrophilicity Hydrophilicity Solubility Aqueous Solubility Hydrophilicity->Solubility Improves Permeability Cell Permeability Hydrophilicity->Permeability Can Influence Flexibility Flexibility Ternary_Stability Ternary Complex Stability Flexibility->Ternary_Stability Facilitates Length Optimal Length Length->Ternary_Stability Enables Solubility->Permeability Impacts Degradation Degradation Efficacy (↓DC50, ↑Dmax) Permeability->Degradation Is Required For Ternary_Stability->Degradation Directly Correlates To

Caption: Logical relationships of PEG4 linker properties to PROTAC performance.

Conclusion

The PEG4 linker is a versatile and effective tool in the design of potent PROTACs. Its inherent hydrophilicity and flexibility contribute to improved physicochemical properties and facilitate the formation of a productive ternary complex, ultimately leading to efficient target protein degradation. The selection of the linker is a critical step in PROTAC development, and a thorough understanding of its properties and impact on biological activity is essential for the rational design of next-generation protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this exciting field.

References

An In-depth Technical Guide on the Function of Benzyl Ester Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the various protecting groups for carboxylic acids, the benzyl ester (Bn) holds a prominent place due to its unique combination of stability and mild cleavage conditions. This technical guide provides a comprehensive overview of the benzyl ester protecting group, detailing its introduction, cleavage, stability, and application in complex synthetic endeavors, particularly within the pharmaceutical and drug development landscape.

Core Concepts of the Benzyl Ester Protecting Group

The primary function of the benzyl ester is to mask the acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid, preventing it from undergoing unwanted reactions such as salt formation, reduction, or reaction with organometallic reagents.[1] Its utility stems from its general stability across a wide range of reaction conditions, including mildly acidic and basic environments, and its selective removal under neutral conditions via catalytic hydrogenolysis.[1][2]

Key Attributes:

  • Stability: Benzyl esters are resistant to cleavage by many reagents used in multi-step synthesis, providing robust protection.[3][4]

  • Orthogonality: The deprotection conditions for benzyl esters are orthogonal to those of many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and base-labile acetyl groups. This orthogonality is crucial for the selective deprotection of one functional group in the presence of others.

  • Mild Cleavage: The most common method for benzyl ester cleavage, catalytic hydrogenolysis, proceeds under neutral conditions with high efficiency, minimizing side reactions with sensitive functional groups.

Introduction of the Benzyl Ester Protecting Group

Several methods are available for the formation of benzyl esters from carboxylic acids, with the choice of method depending on the substrate's sensitivity and the desired scale of the reaction.

This classical method involves the acid-catalyzed reaction of a carboxylic acid with benzyl alcohol. The reaction is reversible and is typically driven to completion by removing water using a Dean-Stark apparatus or by using an excess of one of the reactants.

For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a milder alternative. This reaction utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Benzyl esters can also be formed by the reaction of a carboxylate salt with benzyl bromide or benzyl chloride. This method is often carried out in the presence of a base, such as triethylamine or cesium carbonate, to deprotonate the carboxylic acid.

Cleavage of the Benzyl Ester Protecting Group

The selective and high-yielding cleavage of the benzyl ester is a key advantage of this protecting group.

The most prevalent method for benzyl ester deprotection is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen source. The reaction is clean, with the byproducts being the regenerated carboxylic acid and toluene.

An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst. CTH offers the advantage of not requiring specialized high-pressure hydrogenation equipment.

While generally stable to mild acids, benzyl esters can be cleaved by strong acids such as HBr in acetic acid or by certain Lewis acids like anhydrous ferric chloride. However, these methods are less common due to their harshness and potential for side reactions.

Quantitative Data on Benzyl Ester Synthesis and Cleavage

The following tables summarize quantitative data for various methods of benzyl ester formation and cleavage, compiled from the literature.

Table 1: Comparison of Benzyl Esterification Methods

MethodReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer-SpeierBenzoic acid, Benzyl alcoholp-TsOH·H₂OBenzeneReflux20High
Fischer-SpeierBenzoic acid, MethanolH₂SO₄Methanol65-90
SteglichPhenylacetic acid, Benzyl alcoholDCC, DMAPDCMRT24High
SteglichBenzoic acid, Benzyl alcoholMukaiyama's reagentDMC601675
StoichiometricVarious acids, Benzyl alcoholNbCl₅Solvent-freeRT380-98
CatalyticVarious acids, Benzyl alcoholSiO₂-NbSolvent-freeReflux6-975-98

Table 2: Comparison of Benzyl Ester Deprotection Methods

MethodSubstrateCatalyst/ReagentHydrogen DonorSolventTemp. (°C)TimeYield (%)Reference
HydrogenolysisBenzyl-protected amine10% Pd/CH₂ (balloon)EtOHRT72quant.
HydrogenolysisBenzyl-protected amine10% Pd/CH₂ (balloon)MeOHRT-High
Transfer HydrogenationProtected peptidesPd blackHCOOHMethanolRT5 minHigh
Transfer HydrogenationNα-(Cbz)-LysPd blackHCOOH (88%)-RT30 s-
Transfer HydrogenationCbz-Gly-Gly10% Pd/CHCOOHMethanol--95

Experimental Protocols

Reactants:

  • Benzoic acid (1.0 eq)

  • Benzyl alcohol (excess)

  • p-Toluenesulfonic acid monohydrate (catalytic)

  • Benzene or Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add benzoic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add benzene or toluene as the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reactants:

  • Carboxylic acid (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM) (as solvent)

Procedure:

  • Dissolve the carboxylic acid, benzyl alcohol, and DMAP in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactants:

  • Benzyl ester (1.0 eq)

  • 10% Palladium on carbon (10 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ester in ethanol or methanol in a flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a dedicated hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Reactants:

  • Benzyl-protected peptide (~200 mg)

  • Palladium black (~200 mg) or 10% Pd/C

  • 4.4% Formic acid in methanol (12-20 mL)

Procedure:

  • Dissolve the protected peptide in 2-10 mL of 4.4% formic acid in methanol.

  • In a separate 25-mL round-bottom flask, add approximately 200 mg of freshly prepared palladium black catalyst and 10 mL of 4.4% formic acid in methanol.

  • Add the peptide solution to the flask containing the catalyst.

  • Stir the mixture continuously under a nitrogen atmosphere.

  • A typical reaction is complete within 5 minutes, as determined by TLC analysis.

  • After 10 minutes, filter off the catalyst and wash it with an additional 10 mL of methanol followed by 10 mL of water.

  • Combine the filtrate and washes and remove the solvent by evaporation under reduced pressure at room temperature.

  • Crystallize the product from an appropriate solvent.

Diagrams and Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) BenzylEster Benzyl Ester (R-COOBn) CarboxylicAcid->BenzylEster Esterification DeprotectedAcid Carboxylic Acid (R-COOH) BenzylEster->DeprotectedAcid Hydrogenolysis ProtectionReagents BnOH, Acid Catalyst (Fischer) or BnOH, DCC, DMAP (Steglich) or BnBr, Base DeprotectionReagents H₂, Pd/C or HCOOH, Pd/C

Caption: General workflow for the protection and deprotection of a carboxylic acid using a benzyl ester.

Hydrogenolysis_Mechanism substrate R-COOBn adsorption Adsorption onto Catalyst Surface substrate->adsorption H₂ catalyst Pd/C Surface cleavage C-O Bond Cleavage adsorption->cleavage product_desorption Product Desorption cleavage->product_desorption products R-COOH + Toluene product_desorption->products

Caption: Simplified mechanism of catalytic hydrogenolysis for benzyl ester cleavage.

Boc_Bzl_SPPS_Workflow start Start with Resin-Bound Amino Acid (Boc-AA-Resin) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Couple next Boc-AA (DCC/HOBt or HBTU) neutralization->coupling wash Wash coupling->wash repeat Repeat for all Amino Acids? wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (Anhydrous HF) repeat->cleavage No peptide Purified Peptide cleavage->peptide

Caption: Logical workflow for Boc/Bzl solid-phase peptide synthesis (SPPS).

Conclusion

The benzyl ester protecting group is an invaluable tool in the arsenal of the synthetic chemist. Its robustness under a variety of reaction conditions, coupled with its mild and selective removal via catalytic hydrogenolysis, makes it an ideal choice for the protection of carboxylic acids in complex, multi-step syntheses. The orthogonality of the benzyl group with other common protecting groups, such as the Boc group, has been instrumental in the development of sophisticated synthetic strategies, most notably in the field of solid-phase peptide synthesis. A thorough understanding of the methods for its introduction and cleavage, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to efficiently and effectively construct complex molecular architectures.

References

An In-depth Technical Guide to the Solubility and Stability of HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of HO-PEG4-Benzyl ester, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the limited publicly available quantitative data for this specific molecule, this guide consolidates information on closely related structures and general principles governing polyethylene glycol (PEG) derivatives and benzyl esters to provide a robust framework for its application.

Introduction to this compound

This compound is a chemical tool featuring a hydroxyl group and a benzyl-protected carboxylic acid connected by a tetra-ethylene glycol (PEG4) spacer. This structure allows for sequential chemical modifications, making it a valuable component in the construction of complex molecules like PROTACs. The hydroxyl group can be further functionalized, while the benzyl ester serves as a stable protecting group for the carboxylic acid, which can be deprotected under specific conditions for subsequent reactions.

Solubility Profile

Qualitative Solubility:

Polyethylene glycols are known for their solubility in a wide range of solvents.[1][2] The presence of the hydrophilic PEG4 chain in this compound is expected to confer solubility in many polar solvents. However, the hydrophobic benzyl group will influence its solubility profile, likely reducing its aqueous solubility compared to an unprotected PEG-acid.[1]

Expected Solubility in Common Laboratory Solvents:

Based on the properties of similar molecules, the expected solubility of this compound is summarized in the table below. It is important to note that these are predictions and should be experimentally verified.

SolventPredicted SolubilityRationale & Remarks
Water Low to ModerateThe hydrophilic PEG4 chain enhances water solubility, but the hydrophobic benzyl ester group will limit it.[1][3]
Dimethyl Sulfoxide (DMSO) HighPEGs and benzyl esters are generally highly soluble in DMSO.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent in which PEG derivatives are typically very soluble.
Methanol (MeOH) Moderate to HighShort-chain PEGs are soluble in methanol.
Ethanol (EtOH) ModeratePEGs are generally soluble in ethanol.
Dichloromethane (DCM) HighThe benzyl group and the ether linkages of the PEG chain contribute to solubility in chlorinated solvents.
Chloroform HighSimilar to DCM, good solubility is expected.
Toluene Low to ModerateWhile some PEGs have limited solubility in toluene, the presence of the benzyl group may improve it. Heating may be required to dissolve the compound.
Diethyl Ether Low / InsolublePEGs are generally not soluble in ether.

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of the ester linkage and the PEG backbone.

General Stability Considerations:

  • Benzyl Ester Stability: Benzyl esters are known to be relatively stable across a range of pH conditions, from acidic to basic, at room temperature. They are, however, susceptible to cleavage under specific conditions such as catalytic hydrogenolysis.

  • Ester Hydrolysis: Ester bonds are susceptible to hydrolysis, which can be catalyzed by acid or base, particularly at elevated temperatures. The rate of hydrolysis is influenced by the steric and electronic environment of the ester.

  • PEG Backbone Stability: The polyether backbone of PEG is generally stable. However, degradation can be accelerated by exposure to high temperatures, strong oxidizing agents, light, and oxygen. For long-term storage, it is recommended to keep PEG-containing compounds in a cool, dark place, and under an inert atmosphere.

  • Enzymatic Degradation: In biological systems, esterases can catalyze the hydrolysis of the benzyl ester bond. This can be a consideration in biological assays or in vivo applications.

Summary of Stability Data:

ConditionExpected StabilityDegradation PathwayRemarks
Aqueous Solution (pH 4-8, RT) Generally StableSlow HydrolysisBenzyl esters are relatively stable in this pH range at room temperature.
Strongly Acidic (pH < 2) ModerateAcid-catalyzed hydrolysisIncreased rate of ester hydrolysis is expected.
Strongly Basic (pH > 10) Moderate to LowBase-catalyzed hydrolysis (saponification)Saponification of the benzyl ester will occur.
Elevated Temperature LowAccelerated hydrolysis and PEG degradationStability decreases significantly with increasing temperature.
Catalytic Hydrogenation (e.g., H₂, Pd/C) UnstableCleavage of the benzyl esterThis is a standard method for deprotecting benzyl esters.
Presence of Esterases Potentially UnstableEnzymatic hydrolysisThe ester bond may be cleaved by enzymes like cholesterol esterase.
Long-term Storage (Solid) Stable-Recommended storage at 4°C or -20°C, protected from light and moisture.

Experimental Protocols

As no specific experimental protocols for this compound were found, the following are generalized methods that can be adapted to determine its solubility and stability.

Solubility Determination Protocol

This protocol outlines a general procedure for determining the solubility of this compound in various solvents using the shake-flask method followed by HPLC analysis.

dot

Solubility_Determination_Workflow A Prepare saturated solutions of This compound in various solvents B Equilibrate solutions at a controlled temperature (e.g., 25°C) for 24-48h A->B Incubation C Centrifuge or filter to remove undissolved solid B->C Separation E Analyze supernatant and standards by a suitable analytical method (e.g., HPLC-UV/CAD/ELSD) C->E Analysis D Prepare a series of standard solutions of known concentrations D->E F Construct a calibration curve from the standard solutions E->F G Determine the concentration of the saturated solution from the calibration curve F->G H Calculate solubility (e.g., in mg/mL or mM) G->H

Caption: Workflow for Solubility Determination.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm) to separate the saturated solution from the excess solid.

  • Sample Preparation for Analysis: Dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same diluent.

  • Analytical Method: Analyze the diluted supernatant and the standard solutions using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a UV detector (if the benzyl group provides sufficient chromophore) is recommended.

  • Quantification: Construct a calibration curve by plotting the analytical signal of the standards against their concentrations. Use the calibration curve to determine the concentration of the diluted supernatant.

  • Calculation of Solubility: Calculate the solubility of this compound in the test solvent, taking into account the dilution factor.

Stability Indicating Assay Protocol

This protocol describes a general approach to assess the stability of this compound under various stress conditions using a stability-indicating HPLC method.

dot

Stability_Assay_Workflow A Develop a stability-indicating HPLC method B Prepare stock solution of This compound A->B C Expose aliquots to stress conditions (e.g., different pH, temp., light) B->C D Withdraw samples at specified time points C->D Sampling E Analyze samples by the stability-indicating HPLC method D->E F Quantify the remaining parent compound and any degradation products E->F G Determine degradation kinetics (e.g., half-life) F->G

Caption: Workflow for Stability Indicating Assay.

Methodology:

  • Development of a Stability-Indicating HPLC Method:

    • Develop an HPLC method (e.g., reverse-phase HPLC) that can separate the parent this compound from its potential degradation products.

    • For method development, forced degradation studies should be performed by exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradation products.

    • The method should be validated for specificity, linearity, accuracy, and precision.

  • Sample Preparation and Stressing:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For hydrolytic stability, dilute the stock solution in buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

    • For temperature stability, incubate the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

    • For photostability, expose the solution to light according to ICH guidelines.

    • For enzymatic stability, incubate the compound in a solution containing relevant enzymes (e.g., porcine liver esterase) and a control solution without the enzyme.

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw an aliquot from each stressed sample.

    • Quench the degradation process if necessary (e.g., by neutralizing the pH or adding an organic solvent).

  • HPLC Analysis:

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.

Conclusion

This compound is a versatile linker with a solubility and stability profile that is generally favorable for its application in multi-step organic synthesis. While it is expected to be soluble in common organic solvents, its aqueous solubility may be limited. The benzyl ester is a robust protecting group under neutral conditions but can be cleaved by hydrolysis under strongly acidic or basic conditions, by enzymatic action, or by catalytic hydrogenation. For optimal use and storage, it is crucial for researchers to experimentally verify the solubility in their specific solvent systems and to be mindful of the conditions that can lead to its degradation. The provided generalized protocols offer a starting point for establishing the precise solubility and stability parameters of this important chemical entity.

References

Harnessing Flexibility and Stealth: A Technical Guide to PEGylated Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug development, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, has become a cornerstone technology for enhancing the therapeutic properties of a wide range of pharmaceuticals.[1][2] PEGylated linkers—bifunctional molecules incorporating PEG chains—serve as flexible, biocompatible spacers to connect different molecular entities, such as an antibody and a cytotoxic payload in an antibody-drug conjugate (ADC).[][4] This technique significantly improves the pharmacokinetic and pharmacodynamic profiles of drugs by increasing their stability, solubility, and circulation time while reducing immunogenicity.[5] First commercialized in the 1990s, PEGylation has been successfully applied to proteins, peptides, small molecules, and nanoparticle systems, leading to numerous FDA-approved therapeutics for treating cancer, hepatitis, and chronic kidney disease, among others.

This technical guide provides an in-depth exploration of the core applications of PEGylated linkers in drug discovery. It details their role in various drug modalities, presents quantitative data on their impact, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Principles of PEGylation

PEG is a synthetic, hydrophilic polymer composed of repeating ethylene glycol units. Its high water solubility, flexibility, and non-toxic, non-immunogenic nature make it an ideal candidate for drug modification. PEG linkers can be categorized based on their structure and functionality:

  • Linear vs. Branched PEGs: While linear PEGs are common, branched or multi-arm PEGs offer a more significant hydrodynamic volume, providing a greater shielding effect.

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the active drug from its carrier under specific physiological conditions (e.g., the acidic environment of a tumor), whereas non-cleavable linkers rely on the degradation of the entire conjugate within the target cell.

  • Heterobifunctional PEGs: These are the most versatile linkers in drug discovery, possessing two different reactive terminal groups (e.g., an NHS ester to react with amines and a maleimide to react with thiols). This allows for the specific and controlled conjugation of two different molecules, which is essential for constructing complex therapeutics like ADCs and PROTACs.

The covalent attachment of PEG to a drug molecule is typically achieved by reacting a functionalized PEG derivative with a specific amino acid residue on a protein (like lysine or cysteine) or a functional group on a small molecule.

Applications Across Drug Modalities

PEGylated linkers have been instrumental in advancing several classes of therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers are crucial for overcoming the challenges associated with the hydrophobicity of many cytotoxic payloads.

  • Improved Hydrophilicity and Stability: By incorporating hydrophilic PEG linkers, the overall water solubility of the ADC is increased, which helps prevent aggregation and improves its pharmacokinetic profile.

  • Enhanced Pharmacokinetics: The PEG chain can shield the ADC from proteolytic degradation and reduce its clearance, extending its circulation half-life.

  • Higher Drug-to-Antibody Ratio (DAR): The improved solubility allows for the attachment of more drug molecules to a single antibody (a higher DAR) without causing aggregation, potentially leading to greater potency. Studies have shown that optimizing the PEG linker length is critical; for instance, incorporating a PEG side chain can enable stable DAR 8 conjugates with superior plasma exposure and efficacy compared to those with shorter or no PEG linkers.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's success.

  • Facilitating Ternary Complex Formation: The length and flexibility of the PEG linker dictate the spatial arrangement of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.

  • Improving Physicochemical Properties: PEG linkers are the most commonly used motifs in PROTAC design, with over half of reported PROTACs utilizing them. They enhance the water solubility and cell permeability of these often-hydrophobic molecules.

  • Systematic Optimization: The modular nature of PEG synthesis allows researchers to systematically vary the linker length to find the optimal configuration for potent and selective protein degradation.

Nanoparticle and Liposome Formulations

PEGylation is a key strategy for improving the delivery of nanoparticle-based drugs, including liposomes.

  • The "Stealth" Effect: Coating the surface of nanoparticles with PEG creates a hydrophilic shield that reduces the adsorption of plasma proteins (opsonization), thereby preventing recognition and clearance by the mononuclear phagocyte system (MPS). This significantly prolongs the circulation time of the nanoparticle.

  • Enhanced Permeability and Retention (EPR) Effect: The extended circulation time of PEGylated nanoparticles allows them to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage. This passive targeting mechanism, known as the EPR effect, increases the drug concentration at the tumor site while minimizing exposure to healthy tissues. Doxil®, a PEGylated liposomal formulation of doxorubicin, was the first FDA-approved nanoparticle drug and serves as a prime example of this technology's success.

Proteins, Peptides, and Small Molecules

The application of PEGylation began with proteins and remains a vital strategy for improving biotherapeutics.

  • Prolonged Half-Life: PEGylation increases the hydrodynamic size of proteins and peptides, reducing their renal clearance and extending their plasma half-life, which in turn reduces dosing frequency.

  • Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, minimizing the risk of an immune response.

  • Small Molecules: While less common, PEGylation can also be applied to small molecules to alter their pharmacokinetic properties. For example, Movantik™ (naloxegol), a PEGylated derivative of naloxone, was designed to inhibit opioid receptors in the gut without crossing the blood-brain barrier, thereby treating opioid-induced constipation without affecting central analgesia.

Quantitative Data on the Impact of PEGylated Linkers

The benefits of PEGylation are clearly demonstrated by quantitative improvements in drug performance.

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Biologics

Drug/MoleculePEGylated FormHalf-Life (t½)Effect on Half-LifeIndication
Interferon alfa-2aPegasys® (40 kDa PEG)~77 hours (vs. ~7-9 hours)~10-fold increaseHepatitis B & C
Interferon alfa-2bPEG-Intron® (12 kDa PEG)~40 hours (vs. ~5 hours)~8-fold increaseHepatitis C
Filgrastim (G-CSF)Neulasta® (20 kDa PEG)~15-80 hours (vs. ~3.5 hours)Significant increaseNeutropenia
Adenosine DeaminaseAdagen®~3-6 days (vs. minutes)Dramatic increaseSevere Combined Immunodeficiency (SCID)
Affibody-MMAE Conjugate10 kDa PEG Linker~10.5 hours (vs. ~19.6 min)~32-fold increasePreclinical Cancer Model

Table 2: Influence of PEG Linker Size on ADC Pharmacokinetics

Antibody ConjugatePEG Side Chain SizePlasma Exposure (AUC in rats)Observation
Non-binding IgG-MMAE (DAR 8)PEG2LowerIncreasing PEG size improves exposure.
Non-binding IgG-MMAE (DAR 8)PEG4IntermediateA plateau is reached around PEG8.
Non-binding IgG-MMAE (DAR 8)PEG8HigherPharmacokinetics approach that of the parental antibody.
Non-binding IgG-MMAE (DAR 8)PEG12HigherFurther increases in PEG size have minimal additional impact.
Non-binding IgG-MMAE (DAR 8)PEG24HigherSimilar to PEG8 and PEG12.

Table 3: Selected FDA-Approved Drugs Utilizing PEGylation Technology

Brand NameGeneric NameDrug TypeCompanyApproval YearIndication
Adagen®Pegademase BovineEnzymeEnzon Pharmaceuticals1990SCID
Oncaspar®PegaspargaseEnzymeEnzon Pharmaceuticals1994Acute Lymphoblastic Leukemia
Doxil®Doxorubicin HCl LiposomeLiposomal Small MoleculeSequus Pharmaceuticals1995Kaposi's Sarcoma, Ovarian Cancer
Neulasta®PegfilgrastimProtein (G-CSF)Amgen2002Neutropenia
Pegasys®Peginterferon alfa-2aProtein (Interferon)Roche2002Hepatitis B & C
Macugen®PegaptanibAptamerPfizer2004Macular Degeneration
Cimzia®Certolizumab PegolAntibody FragmentUCB, Inc.2008Crohn's Disease, Rheumatoid Arthritis
Movantik™NaloxegolSmall MoleculeAstraZeneca2014Opioid-Induced Constipation
Onpattro®PatisiransiRNA Lipid NanoparticleAlnylam Pharmaceuticals2018Hereditary Transthyretin-Mediated Amyloidosis

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of PEGylated conjugates.

Protocol 1: General Amine PEGylation of a Protein using an NHS-Ester Activated PEG

This protocol describes a common method for conjugating an amine-reactive PEG to lysine residues or the N-terminus of a protein.

Materials and Reagents:

  • Protein of interest

  • Amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl Ester, mPEG-SCM)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification System: Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns

  • Characterization Equipment: SDS-PAGE system, SEC-HPLC, Mass Spectrometer

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Activation and Addition: Dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or directly in the reaction buffer immediately before use. Add the activated PEG to the protein solution at a specified molar excess (e.g., 5- to 20-fold molar excess of PEG over protein).

  • Reaction: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours. The reaction time and temperature may need optimization for specific proteins.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and purify the PEGylated protein conjugate using SEC or IEX. SEC separates molecules based on size, effectively removing smaller, unreacted PEG molecules.

  • Characterization:

    • SDS-PAGE: Analyze the reaction products to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • SEC-HPLC: Assess the purity and aggregation state of the final conjugate.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight and the distribution of PEG chains per protein molecule.

Protocol 2: Western Blot Analysis for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction of a target protein in cells treated with a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein

  • PROTAC molecule and vehicle control (e.g., DMSO)

  • Cell culture medium and 6-well plates

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a set duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations of Key Concepts and Workflows

Diagrams created using Graphviz DOT language illustrate core mechanisms and processes.

PEGylation_Mechanism cluster_start Reactants cluster_end Result Drug Therapeutic Molecule (Protein, ADC, etc.) Process PEGylation Reaction (Covalent Bond Formation) Drug->Process PEG Activated PEG Linker (e.g., PEG-NHS) PEG->Process Conjugate PEGylated Conjugate Properties Improved Properties: • Longer Half-Life • Increased Solubility • Reduced Immunogenicity Conjugate->Properties Process->Conjugate Yields

Core principle of the PEGylation process.

PROTAC_MoA cluster_complex Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds PolyUb Poly-ubiquitination Target->PolyUb E3->PolyUb catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Protein Degradation Proteasome->Degradation leads to

Mechanism of action for a PROTAC molecule.

ADC_Workflow cluster_synthesis Synthesis cluster_process Processing cluster_analysis Characterization Ab Antibody Production Conjugation Conjugation Reaction Ab->Conjugation Linker Drug-Linker Synthesis (with PEG) Linker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Measurement (HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC-HPLC) Purification->Purity Potency In Vitro Potency Assay Purification->Potency

Experimental workflow for ADC development.

Stealth_Effect cluster_uncoated Uncoated Nanoparticle cluster_coated PEGylated Nanoparticle NP_Uncoated Nanoparticle Opsonin Opsonin Proteins NP_Uncoated->Opsonin adsorption MPS MPS Uptake (Rapid Clearance) Opsonin->MPS recognition NP_Coated PEGylated Nanoparticle Shield Steric Hindrance (Stealth Effect) NP_Coated->Shield Circulation Prolonged Circulation (EPR Effect) Shield->Circulation enables

PEGylation provides a "stealth" effect to nanoparticles.

Challenges and Future Directions

Despite its widespread success, PEGylation is not without its challenges. The development of anti-PEG antibodies has been reported, which can lead to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration, potentially reducing efficacy. Furthermore, the non-biodegradable nature of the PEG backbone raises concerns about potential long-term accumulation and toxicity.

To address these limitations, the field is evolving toward next-generation strategies:

  • Site-Specific PEGylation: Using enzymatic or chemical methods to attach PEG to a precise location on a protein, resulting in a homogeneous product with optimized activity.

  • Biodegradable Linkers: Developing PEG linkers that can be cleaved within the body to mitigate concerns about long-term accumulation.

  • Alternative Polymers: Exploring other hydrophilic polymers, such as polysarcosine, as potential alternatives to PEG to avoid immune responses.

Conclusion

PEGylated linkers are a versatile and powerful tool in the drug discovery arsenal. By intelligently applying PEGylation technology, researchers can dramatically improve the pharmacokinetic and pharmacodynamic properties of a wide array of therapeutic agents. From enhancing the stability and solubility of ADCs and PROTACs to enabling the targeted delivery of nanoparticle-based therapies, PEGylated linkers have played a pivotal role in the creation of safer and more effective medicines. As research continues to refine this technology and explore novel alternatives, the impact of polymer-based drug modification on the future of biopharmaceuticals is set to expand even further.

References

A Technical Guide to Heterobifunctional Degraders with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, these novel molecules are engineered to eliminate disease-causing proteins from the cell altogether.[3][4] This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1]

A typical heterobifunctional degrader consists of three key components: a ligand that specifically binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, bringing them into close proximity. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. One of the key advantages of this approach is its catalytic nature; a single degrader molecule can mediate the destruction of multiple POI molecules, potentially leading to a more profound and sustained therapeutic effect at lower doses.

The Crucial Role of PEG Linkers

The linker component of a heterobifunctional degrader is far more than a simple spacer. Its length, composition, and attachment points significantly influence the molecule's overall efficacy, selectivity, and pharmacokinetic properties. Among the various types of linkers used in degrader design, polyethylene glycol (PEG) linkers have gained widespread adoption due to their favorable physicochemical properties.

PEG linkers offer several advantages in the design of heterobifunctional degraders:

  • Enhanced Solubility and Permeability: The hydrophilic nature of PEG can improve the aqueous solubility of the often large and hydrophobic degrader molecules, which can in turn enhance their cell permeability and oral absorption.

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can be fine-tuned to achieve the optimal orientation and distance between the POI and the E3 ligase, which is critical for efficient ternary complex formation and subsequent ubiquitination.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance.

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, facilitating the modular and efficient synthesis of degrader libraries with varying linker lengths.

Mechanism of Action: The Ubiquitin-Proteasome System

The mechanism of action of heterobifunctional degraders is intrinsically linked to the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells. The following diagram illustrates the key steps involved in this process.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation E1 E1 (Ubiquitin-Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub Ub Ubiquitin Ub->E1_Ub ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub Ub Transfer E2 E2 (Ubiquitin-Conjugating Enzyme) E2->E2_Ub Ternary_Complex POI-Degrader-E3 Ternary Complex E2_Ub->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Degrader Heterobifunctional Degrader Degrader->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: Mechanism of action of a heterobifunctional degrader.

Quantitative Data on Heterobifunctional Degraders with PEG Linkers

The efficacy of a heterobifunctional degrader is typically characterized by two key parameters: DC50, the concentration of the degrader required to induce 50% degradation of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. The following tables summarize quantitative data for several reported PROTACs that utilize PEG linkers.

Table 1: In Vitro Degradation Activity of Representative PROTACs with PEG Linkers

PROTAC NameTarget ProteinE3 LigaseCell LineLinker TypeDC50 (nM)Dmax (%)
NC-1 BTKCRBNMinoPEG2.297
PROTAC 14 KEAP1CRBNHEK293TPEG11>90
PROTAC 14 KEAP1CRBNBEAS-2BPEG<1>90
Compound 8o KRAS G12DVHLMiaPaCa-2PEG1.8>95
Compound 8o KRAS G12DVHLAsPC-1PEG3.2>95

Data compiled from multiple sources.

Table 2: Pharmacokinetic Properties of a Representative PROTAC with a PEG Linker

CompoundDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
A PROTAC Oral101502800
A PROTAC IV25000.25600

Note: This is representative data and specific values can vary significantly between different PROTACs.

Experimental Protocols

The development and characterization of heterobifunctional degraders involve a series of key experiments. The following sections provide detailed methodologies for some of the most critical assays.

Protocol 1: Synthesis of a Heterobifunctional Degrader with a PEG Linker

This protocol describes a general method for synthesizing a PROTAC using an amide bond formation strategy.

Materials:

  • Target protein ligand with a carboxylic acid or amine handle

  • E3 ligase ligand with a corresponding amine or carboxylic acid handle

  • Bifunctional amine-PEG-Boc linker

  • Peptide coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF and DCM

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Step 1: Coupling of the first ligand to the PEG linker.

    • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the amine-PEG-Boc linker (1.1 eq) and continue stirring overnight.

    • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

    • Purify the product by flash column chromatography.

  • Step 2: Deprotection of the Boc group.

    • Dissolve the product from Step 1 in DCM.

    • Add TFA (20-50% v/v) at 0°C and stir for 1-3 hours at room temperature.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Step 3: Coupling of the second ligand.

    • Dissolve the second, carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the deprotected product from Step 2 and stir overnight.

    • Work up and purify the final PROTAC molecule as described in Step 1, typically using preparative HPLC for final purification.

Protocol 2: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and the cell line of interest

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal and quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxicity of the PROTAC.

Materials:

  • Cell line of interest and culture medium

  • PROTAC compound

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for key experiments in heterobifunctional degrader development.

PROTAC_Synthesis_Workflow start Start step1 Couple Ligand 1 to PEG-Boc Linker start->step1 purify1 Purification 1 (Flash Chromatography) step1->purify1 step2 Boc Deprotection (TFA) purify1->step2 step3 Couple Ligand 2 step2->step3 purify2 Purification 2 (Prep-HPLC) step3->purify2 end Final PROTAC purify2->end

Caption: A typical workflow for the synthesis of a PROTAC.

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for a Western blot degradation assay.

Conclusion

Heterobifunctional degraders, particularly those incorporating PEG linkers, represent a powerful and rapidly advancing frontier in drug discovery. Their unique mechanism of action offers the potential to target previously "undruggable" proteins and overcome resistance to traditional inhibitors. The rational design of these molecules, with careful consideration of the linker, is paramount to achieving optimal potency, selectivity, and drug-like properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working to develop the next generation of these innovative therapeutics.

References

HO-PEG4-Benzyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of HO-PEG4-Benzyl ester, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a well-defined, monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a benzyl-protected carboxylic acid. The four ethylene glycol units provide a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the conjugated molecule.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Weight 356.41 g/mol [1][2][3][4]
Molecular Formula C₁₈H₂₈O₇[1]
Appearance Colorless or Light Yellowish Liquid
Purity Typically ≥95%
Storage Conditions -20°C for long-term storage

Application in PROTAC Development

A primary application of this compound is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker serves to connect the target protein ligand to the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.

The diagram below illustrates the general workflow for utilizing a hydroxyl- and protected-acid-terminated PEG linker, such as this compound, in the synthesis of a PROTAC.

G cluster_synthesis PROTAC Synthesis Workflow A This compound B Step 1: Deprotection (e.g., Hydrogenolysis) A->B Remove Benzyl group C HO-PEG4-Acid B->C D Step 2: First Coupling (e.g., Amide bond formation) C->D E Target Ligand-PEG4-OH D->E Attach Target Ligand F Step 3: Second Coupling (e.g., Ether or Ester formation) E->F G Final PROTAC Molecule F->G Attach E3 Ligase Ligand

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is elegantly composed of three key moieties: a ligand that engages the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. While the ligands confer specificity, the linker is far from a mere passive spacer; it is a critical and active contributor, profoundly influencing the PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This technical guide delves into the fundamental principles of PROTAC linker chemistry, offering a comprehensive overview of its design, function, and the experimental methodologies used to evaluate its impact on PROTAC performance.

The Multifaceted Role of the PROTAC Linker

The primary role of the linker is to bridge the POI and the E3 ligase, thereby enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][3] The stability and geometry of this complex are paramount for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a molecular flag, marking the POI for degradation by the 26S proteasome.[4] Consequently, the linker's characteristics—its length, chemical composition, rigidity, and attachment points (or "exit vectors")—are critical parameters that must be meticulously optimized for each POI-E3 ligase pair.

An optimally designed linker fosters favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon termed "positive cooperativity," which enhances the stability of the ternary complex. Conversely, a poorly conceived linker can introduce steric hindrance or promote unfavorable conformations, leading to "negative cooperativity" and a reduction in degradation efficiency. Beyond its role in ternary complex formation, the linker significantly influences the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability, which are crucial for its in vivo performance.

Core Principles of PROTAC Linker Design

The optimization of a PROTAC linker is a multifaceted challenge that involves a careful balancing act of several key parameters. The empirical nature of this process often necessitates the synthesis and evaluation of extensive libraries of PROTACs with systematically varied linkers.

Linker Length

The length of the linker is a critical determinant of a PROTAC's efficacy. A linker that is too short may be unable to span the distance between the POI and the E3 ligase, preventing the formation of a stable ternary complex due to steric clashes. Conversely, an excessively long linker might lead to unproductive binding modes or a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker has a profound impact on the PROTAC's drug-like properties, often referred to as its DMPK (Drug Metabolism and Pharmacokinetics) profile. PROTACs, by their nature, are large molecules that often violate traditional drug-likeness guidelines such as Lipinski's "Rule of Five." Therefore, the linker provides a crucial handle for modulating the overall physicochemical properties of the molecule.

  • Solubility: The incorporation of polar functional groups, such as ethers or amides, within the linker can improve the aqueous solubility of the PROTAC. Polyethylene glycol (PEG) chains are commonly used for this purpose.

  • Permeability: The ability of a PROTAC to cross the cell membrane is essential for its activity. While increased polarity can enhance solubility, it may negatively impact permeability. A balance must be struck, and some linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.

  • Metabolic Stability: The linker can be susceptible to metabolic degradation. Strategic modifications, such as the incorporation of metabolically stable groups or the replacement of labile functionalities, can improve the PROTAC's half-life.

Linker Flexibility and Rigidity

PROTAC linkers can be broadly categorized as flexible or rigid, each with its own set of advantages and disadvantages.

  • Flexible Linkers: The most common types of flexible linkers are alkyl and PEG chains. Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex. However, this high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Rigid Linkers: These linkers often incorporate cyclic moieties (e.g., piperazine, piperidine) or alkynes to restrict conformational freedom. This pre-organization can reduce the entropic penalty of binding and lead to more potent PROTACs. Rigid linkers can also enhance selectivity by disfavoring the formation of off-target ternary complexes.

Attachment Points

The points at which the linker is connected to the POI and E3 ligase ligands are known as the "exit vectors." The selection of these attachment points is critical and should not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the linker should be attached to a solvent-exposed region of the ligand when it is bound to its target.

Data Presentation: Quantitative Analysis of Linker Effects

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Impact of Linker Length and Type on Degradation Efficiency

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1 CRBNAlkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα CRBNPEG12Effective-
PEG16More Potent-
Androgen Receptor (AR) VHLFlexible (PEG)-Exhibited degradation-
Rigid (Disubstituted Alkyne)-More potent degradation-
p38α CRBNPEG/Alkyl8No degradation-
PEG/Alkyl15-17Potent degradation-
PEG/Alkyl20Efficient degradation-

Data compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Impact of Linker Composition on Physicochemical Properties of VHL PROTACs

PROTACLinker CompositionPermeability ClassAqueous Solubility (µM)Log D (pH 7.5)
PROTAC 1 Flexible PEG-likeLow< 14.2
PROTAC 2 Flexible PEG-likeHigh< 15.1
PROTAC 3 More RigidMedium-High10-204.8
PROTAC 4 More RigidMedium-High10-205.3
PROTAC 5 RigidMedium< 15.8
PROTAC 6 RigidMedium-Low< 15.6

Data adapted from a study on VHL PROTACs, highlighting the correlation between linker composition and physicochemical properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC linker chemistry.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (e.g., VHL or Cereblon complex)

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • Ubiquitylation buffer

  • PROTAC of interest

  • SDS-PAGE gels and Western blot reagents

  • Antibody against the target protein or a tag on the protein

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in ubiquitylation buffer: E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin.

    • Add the PROTAC of interest at the desired concentration. Include a no-PROTAC control.

    • Incubate the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for ternary complex formation.

  • Initiation of Ubiquitination:

    • Initiate the ubiquitination reaction by adding ATP to the mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.

    • The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates a successful PROTAC-mediated ubiquitination.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation.

Materials:

  • SPR instrument and sensor chips

  • Recombinant E3 ligase

  • Recombinant target protein (POI)

  • PROTAC of interest

  • Running buffer

Procedure:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (PROTAC-E3 ligase or PROTAC-POI).

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis:

    • The increase in the SPR signal (response units) compared to the binary interaction indicates the formation of the ternary complex.

    • Analyze the sensorgrams to determine the binding affinity (K_D) and kinetics (k_on, k_off) of the ternary complex.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC linker chemistry.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Ubiquitination cluster_1 Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination PROTAC_release PROTAC Recycling Ternary_Complex->PROTAC_release E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation signaling pathway.

PROTAC_Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Optimization cluster_invivo In Vivo Studies start Target & E3 Ligase Selection design In Silico Modeling & Linker Design start->design synthesis Synthesis of PROTAC Library design->synthesis biochem Biochemical Assays (Binding, Ternary Complex) synthesis->biochem cell_based Cell-Based Assays (Degradation, Viability) biochem->cell_based dmpk In Vitro ADME (Solubility, Permeability) cell_based->dmpk sar Structure-Activity Relationship (SAR) Analysis dmpk->sar pk_pd Pharmacokinetics & Pharmacodynamics dmpk->pk_pd optimization Linker Optimization (Length, Composition, Rigidity) sar->optimization optimization->synthesis Iterative Refinement efficacy In Vivo Efficacy (Xenograft Models) pk_pd->efficacy end Lead Candidate efficacy->end

Caption: A typical experimental workflow for PROTAC linker optimization.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Degradation Degradation Efficiency (DC₅₀, Dₘₐₓ) Length->Degradation Composition Composition (e.g., PEG, Alkyl) Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem PK Pharmacokinetics (DMPK) Composition->PK Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Flexibility->Degradation Attachment Attachment Points Attachment->Ternary_Complex Ternary_Complex->Degradation Degradation->PK Physicochem->PK

Caption: Logical relationships between PROTAC linker properties and performance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of HO-PEG4-Benzyl Ester: A Versatile Linker for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cellular ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of this linker profoundly influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility.

This document provides detailed application notes and a comprehensive protocol for the synthesis of HO-PEG4-Benzyl ester, a valuable bifunctional linker for the construction of PROTACs. The terminal hydroxyl group allows for conjugation to a ligand, while the benzyl ester provides a protected carboxylic acid functionality that can be deprotected for subsequent coupling to the other ligand.

PROTAC Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., using HO-PEG4-Bn) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of this compound

The synthesis of this compound from tetraethylene glycol requires a three-step process involving mono-protection, esterification, and deprotection. A plausible and efficient synthetic route is outlined below.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Tetraethylene Glycol Step1 Step 1: Mono-protection (e.g., Trityl chloride) Start->Step1 Intermediate1 TrO-PEG4-OH Step1->Intermediate1 Step2 Step 2: Esterification (Benzyl bromide, NaH) Intermediate1->Step2 Intermediate2 TrO-PEG4-OBn Step2->Intermediate2 Step3 Step 3: Deprotection (Mild acid) Intermediate2->Step3 FinalProduct HO-PEG4-OBn Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Mono-trityl-tetraethylene glycol (TrO-PEG4-OH)

  • To a solution of tetraethylene glycol (5.0 g, 25.7 mmol, 5 eq) in anhydrous pyridine (50 mL) at 0 °C, add trityl chloride (1.43 g, 5.14 mmol, 1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the mono-protected product.

Step 2: Synthesis of Benzyl mono-trityl-tetraethylene glycol ether (TrO-PEG4-OBn)

  • To a solution of mono-trityl-tetraethylene glycol (2.0 g, 4.58 mmol, 1 eq) in anhydrous tetrahydrofuran (THF, 40 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.22 g, 5.50 mmol, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (0.65 mL, 5.50 mmol, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with methanol (5 mL) followed by water (10 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (HO-PEG4-OBn)

  • Dissolve the benzyl mono-trityl-tetraethylene glycol ether (1.5 g, 2.85 mmol, 1 eq) in a mixture of dichloromethane (DCM, 20 mL) and methanol (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~50 mg).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final this compound.

Data Presentation
StepProductStarting MaterialReagentsYield (%)Purity (%) (Exemplary)
1TrO-PEG4-OHTetraethylene GlycolTrityl chloride, Pyridine60-70>95
2TrO-PEG4-OBnTrO-PEG4-OHSodium hydride, Benzyl bromide75-85>95
3HO-PEG4-OBnTrO-PEG4-OBnp-Toluenesulfonic acid80-90>98

Table 1: Summary of synthetic steps and expected outcomes for the synthesis of this compound. Yields are representative and may vary. Purity is typically assessed by NMR and LC-MS.

Application in PROTAC Synthesis

The synthesized this compound can be readily incorporated into a PROTAC synthesis workflow. The free hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) for coupling to an amine- or thiol-containing ligand, or directly coupled to a carboxylic acid-containing ligand using standard coupling reagents. Following the attachment of the first ligand, the benzyl ester can be deprotected via hydrogenolysis to reveal the carboxylic acid, which is then coupled to the second ligand to complete the PROTAC assembly.

PROTAC Assembly Workflow

PROTAC_Assembly cluster_assembly PROTAC Synthesis using HO-PEG4-OBn Linker HO-PEG4-OBn Activation Activation of -OH (e.g., MsCl, TEA) Linker->Activation ActivatedLinker MsO-PEG4-OBn Activation->ActivatedLinker Coupling1 Step 1: Coupling to Ligand 1 ActivatedLinker->Coupling1 Ligand1 Ligand 1 (POI binder) with -NH2 or -SH Ligand1->Coupling1 Intermediate Ligand1-PEG4-OBn Coupling1->Intermediate Deprotection Step 2: Benzyl Ester Deprotection (H2, Pd/C) Intermediate->Deprotection Intermediate2 Ligand1-PEG4-OH Deprotection->Intermediate2 Coupling2 Step 3: Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Ligand 2 (E3 Ligase binder) with -COOH Ligand2->Coupling2 FinalPROTAC Final PROTAC Coupling2->FinalPROTAC

Caption: General workflow for PROTAC assembly using this compound.

Conclusion

This document provides a detailed theoretical protocol for the synthesis of this compound, a key building block for the construction of PROTACs. The synthetic route is designed to be robust and high-yielding, providing researchers with a reliable method to access this versatile linker. The application of this linker in a general PROTAC synthesis workflow is also described, highlighting its utility in the development of novel protein degraders. The provided diagrams and tables offer a clear and concise overview of the synthesis and its application, serving as a valuable resource for scientists in the field of drug discovery.

Application Notes and Protocols for the Bioconjugation of HO-PEG4-Benzyl Ester to a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the bioconjugation of HO-PEG4-Benzyl ester to amine- and carboxyl-containing ligands. This versatile PEG linker is valuable in drug development for enhancing the pharmacokinetic properties of small molecules, peptides, or proteins.[1][2][3] The following sections detail the necessary chemical transformations to functionalize the terminal hydroxyl group of the PEG linker and subsequent conjugation strategies.

Overview of Bioconjugation Strategy

The bioconjugation of this compound to a ligand requires a multi-step approach. The terminal hydroxyl group of the PEG moiety is not sufficiently reactive for direct conjugation and must first be activated.[1][4] This can be achieved by converting the hydroxyl group into a more reactive functional group, such as a sulfonate ester or a carboxylic acid, which can then readily react with a nucleophilic group on the ligand. The benzyl ester group on the other end of the PEG linker serves as a protecting group for a carboxylic acid. This group can be deprotected to reveal a free carboxylic acid, providing another attachment point for a ligand or for linking to other molecules.

This document outlines two primary protocols:

  • Protocol 1: Conjugation to an Amine-Containing Ligand. This protocol details the activation of the terminal hydroxyl group to a sulfonate ester, followed by nucleophilic substitution with an amine-containing ligand.

  • Protocol 2: Conjugation to a Carboxyl-Containing Ligand. This protocol describes a two-step process involving the deprotection of the benzyl ester to yield a free carboxylic acid, followed by an EDC/NHS-mediated coupling to an amine-containing ligand.

Experimental Protocols

Protocol 1: Conjugation to an Amine-Containing Ligand via Hydroxyl Group Activation

This protocol is suitable for ligands bearing a primary or secondary amine group that can act as a nucleophile.

Step 1: Activation of the Terminal Hydroxyl Group (Tosylation)

The terminal hydroxyl group of this compound is converted to a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group for subsequent nucleophilic substitution.

Experimental Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) or pyridine (1.5 - 4 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 - 3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Ts-PEG4-Benzyl ester).

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Conjugation with an Amine-Containing Ligand

The tosylated PEG linker is then reacted with the amine-containing ligand.

Experimental Procedure:

  • Dissolve the Ts-PEG4-Benzyl ester (1 equivalent) and the amine-containing ligand (1.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Heat the reaction to 40-60 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting conjugate by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques.

  • Characterize the final conjugate by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary for Protocol 1

StepParameterReagentMolar Excess (to PEG)Typical Yield (%)Reference
1. Activation Activating Agentp-Toluenesulfonyl chloride (TsCl)1.2 - 3 eq.>90%
BaseTriethylamine (TEA) or Pyridine1.5 - 4 eq.
2. Conjugation LigandAmine-containing molecule1.2 eq.60-80%
BaseDiisopropylethylamine (DIPEA)2-3 eq.

Experimental Workflow for Protocol 1

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Conjugation to Amine Ligand cluster_2 Purification and Characterization start This compound activation Add TsCl and TEA in DCM start->activation product1 Ts-PEG4-Benzyl ester activation->product1 conjugation Add DIPEA in DMF product1->conjugation ligand Amine-containing Ligand ligand->conjugation product2 Ligand-NH-PEG4-Benzyl ester conjugation->product2 purification Purification (HPLC) product2->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Workflow for conjugating an amine-containing ligand.

Protocol 2: Conjugation to a Carboxyl-Containing Ligand via Benzyl Ester Deprotection

This protocol is designed for conjugating a ligand that has a carboxylic acid group. The benzyl ester of the PEG linker is first deprotected to reveal a carboxylic acid, which is then activated for coupling with an amine on the ligand. If the ligand contains a carboxylic acid and no primary amine, a linker with a terminal amine would be required. This protocol assumes the ligand has an amine for coupling.

Step 1: Deprotection of the Benzyl Ester

The benzyl ester is removed by catalytic hydrogenolysis to yield the free carboxylic acid.

Experimental Procedure:

  • Dissolve this compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

  • Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, HO-PEG4-COOH.

Step 2: EDC/NHS Coupling to an Amine-Containing Ligand

The newly formed carboxylic acid on the PEG linker is activated with EDC and NHS to form an amine-reactive NHS ester, which then couples with the amine-containing ligand.

Experimental Procedure:

  • Dissolve HO-PEG4-COOH (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4, or an organic solvent like DMF.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the NHS ester.

  • Add the amine-containing ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction for 2-4 hours at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Quench the reaction by adding a small amount of an amine-containing buffer like Tris.

  • Purify the final conjugate using dialysis, size-exclusion chromatography, or preparative HPLC.

  • Characterize the conjugate by mass spectrometry and other relevant analytical techniques.

Quantitative Data Summary for Protocol 2

StepParameterReagentMolar Excess (to PEG)Typical Yield (%)Reference
1. Deprotection Catalyst10% Palladium on Carbon (Pd/C)Catalytic>95%
2. Coupling Activating AgentsEDC1.5 eq.50-70%
NHS1.2 eq.
LigandAmine-containing molecule1.1 eq.

Experimental Workflow for Protocol 2

G cluster_0 Step 1: Benzyl Ester Deprotection cluster_1 Step 2: EDC/NHS Coupling cluster_2 Purification and Characterization start This compound deprotection H2, Pd/C in MeOH start->deprotection product1 HO-PEG4-COOH deprotection->product1 activation Add EDC and NHS product1->activation coupling Amine Coupling activation->coupling ligand Amine-containing Ligand ligand->coupling product2 HO-PEG4-CONH-Ligand coupling->product2 purification Purification (HPLC/Dialysis) product2->purification characterization Characterization (MS) purification->characterization

Caption: Workflow for conjugating to a carboxyl-containing ligand.

Signaling Pathways and Logical Relationships

The chemical transformations involved in these bioconjugation protocols follow established reaction mechanisms.

Reaction Pathway for Protocol 1

G cluster_0 Activation cluster_1 Conjugation A HO-PEG4-Bn B Ts-O-PEG4-Bn A->B TsCl, TEA D R-NH-PEG4-Bn B->D C R-NH2 (Ligand) C->D Nucleophilic Substitution

Caption: Reaction pathway for amine ligand conjugation.

Reaction Pathway for Protocol 2

G cluster_0 Deprotection cluster_1 Activation & Coupling A HO-PEG4-Bn B HO-PEG4-COOH A->B H2, Pd/C C HO-PEG4-CO-NHS B->C EDC, NHS E HO-PEG4-CONH-R C->E D R-NH2 (Ligand) D->E Amide Bond Formation

Caption: Reaction pathway for carboxyl ligand conjugation.

Conclusion

The protocols provided offer robust methods for the bioconjugation of this compound to different types of ligands. The choice of protocol will depend on the functional groups available on the ligand of interest. Proper purification and characterization at each step are crucial to ensure the identity and purity of the final conjugate. These methods are foundational for the development of PEGylated therapeutics with improved pharmacological properties.

References

Application Notes and Protocols for the Coupling Reactions of HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical modification of HO-PEG4-Benzyl ester, a heterobifunctional polyethylene glycol (PEG) linker. The protocols outlined below are intended to serve as a starting point for researchers and may require further optimization based on the specific substrates and desired outcomes.

Introduction

This compound is a valuable building block in bioconjugation and drug delivery. Its structure features a free hydroxyl group for conjugation and a benzyl-protected carboxylic acid. This arrangement allows for selective modification at either terminus. The hydroxyl group can undergo reactions such as esterification or etherification, while the benzyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to amines or alcohols. This document outlines two primary coupling strategies:

  • Strategy A: Hydrolysis of the benzyl ester followed by coupling of the resulting carboxylic acid.

  • Strategy B: Direct coupling of the terminal hydroxyl group using the Mitsunobu reaction.

Reaction Workflow Overview

The following diagram illustrates the overall workflow for the two main coupling strategies involving this compound.

G cluster_0 Starting Material cluster_1 Strategy A: Carboxyl Group Coupling cluster_2 Strategy B: Hydroxyl Group Coupling A This compound B Hydrolysis (e.g., H2, Pd/C) A->B H Mitsunobu Reaction (R-COOH, PPh3, DIAD) A->H C HO-PEG4-COOH B->C D Activation (e.g., EDC, NHS) C->D E Activated Ester D->E F Coupling with R-NH2 or R-OH E->F G Conjugate F->G I Conjugate H->I

Caption: Overall workflow for coupling reactions of this compound.

Strategy A: Coupling via the Carboxylic Acid

This strategy involves a two-step process: deprotection of the benzyl ester to reveal the carboxylic acid, followed by coupling to a desired molecule.

Step 1: Hydrolysis of the Benzyl Ester

The benzyl ester is typically removed by catalytic hydrogenation.

Experimental Protocol: Hydrogenolysis

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield HO-PEG4-COOH. The product is often used in the next step without further purification.

Step 2: Amide or Ester Coupling

The newly formed carboxylic acid can be coupled with an amine to form an amide bond or with an alcohol to form an ester bond using standard peptide coupling reagents.[1]

Experimental Protocol: EDC/NHS Coupling to an Amine

G A HO-PEG4-COOH B EDC, NHS A->B Activation C NHS-activated HO-PEG4-Ester B->C D R-NH2 C->D Coupling E Amide Conjugate D->E

Caption: Workflow for EDC/NHS mediated amide coupling.

  • Dissolution: Dissolve HO-PEG4-COOH (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 1-4 hours to form the NHS-activated ester.[1]

  • Coupling: Add the amine-containing substrate (1-1.2 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 1: Summary of Reaction Conditions for Carboxyl Group Coupling

ParameterConditionNotes
Deprotection
ReactionHydrogenolysis
Catalyst10% Pd/C5-10 wt%
SolventMeOH, EtOH, THF
TemperatureRoom Temperature
Reaction Time2-16 hoursMonitor by TLC/HPLC
Coupling
ReactionAmide/Ester Formation
Coupling AgentsEDC/NHS, DCC/DMAP, HATUEDC/NHS is common for aqueous compatibility.[1]
SolventDCM, DMFMust be anhydrous
TemperatureRoom Temperature
Reaction Time4-24 hoursMonitor by TLC/HPLC

Strategy B: Direct Coupling of the Hydroxyl Group

The Mitsunobu reaction is an efficient method for the direct conversion of the terminal hydroxyl group to an ester by reacting it with a carboxylic acid.[2][3] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.

Experimental Protocol: Mitsunobu Reaction

G A This compound + R-COOH B PPh3, DIAD/DEAD A->B Reagents C Mitsunobu Complex Formation B->C Activation D SN2 Attack C->D Reaction E Ester Conjugate D->E

Caption: Key steps of the Mitsunobu reaction for esterification.

  • Dissolution: Dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in an anhydrous solvent, typically THF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitoring: Monitor the formation of the product and the disappearance of the starting alcohol by TLC or HPLC. The formation of triphenylphosphine oxide as a byproduct is an indication of reaction progress.

  • Work-up and Purification: Concentrate the reaction mixture. The major challenge in the workup is the removal of the triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography.

Table 2: Summary of Reaction Conditions for the Mitsunobu Reaction

ParameterConditionNotes
Reagents
PhosphineTriphenylphosphine (PPh3)1.5 equivalents
AzodicarboxylateDIAD or DEAD1.5 equivalents, added slowly at 0 °C.
SubstrateCarboxylic Acid1.2 equivalents
Conditions
SolventAnhydrous THF or DCM
Temperature0 °C to Room Temperature
Reaction Time6-24 hoursMonitor by TLC/HPLC
Work-up
PurificationColumn ChromatographyRequired to remove byproducts.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry completely in the air.

  • Azodicarboxylates like DEAD and DIAD are toxic and should be handled with caution.

  • Carbodiimide coupling reagents (EDC, DCC) are moisture-sensitive and can cause skin irritation.

Disclaimer: The protocols and information provided are for guidance only. Researchers should adapt these methods to their specific needs and perform appropriate safety assessments before commencing any experimental work.

References

Application Note: Analytical Methods for the Characterization of HO-PEG4-Benzyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] HO-PEG4-Benzyl ester is a discrete PEG linker used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, providing a defined spacer between the payload and the targeting moiety.[2][3][4] The benzyl ester group offers a stable linkage that can be subject to specific cleavage conditions.

Accurate and robust analytical characterization of these conjugates is critical to ensure their identity, purity, stability, and to understand their structure-activity relationship.[1] This document provides detailed application notes and protocols for the essential analytical techniques used to characterize this compound conjugates.

Core Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of PEGylated conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation. It allows for the identification and quantification of the PEG, benzyl, and conjugate components.

  • Mass Spectrometry (MS): An indispensable tool for determining the molecular weight of the conjugate, confirming its identity, and assessing its purity. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to determine the purity of the conjugate, quantify impurities, and analyze its stability. Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are particularly relevant methods.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for characterizing this compound conjugates and the logical relationship between the key analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assessment Further Assessment synthesis Conjugation of This compound purification Purification of Conjugate synthesis->purification nmr ¹H NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight & Identity) purification->ms hplc HPLC (Purity & Stability) purification->hplc functional Functional Assays nmr->functional stability Stability Studies ms->stability hplc->stability stability->functional

Caption: General experimental workflow for the synthesis and characterization of conjugates.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained conjugate HO-PEG4-Benzyl Ester Conjugate nmr ¹H NMR conjugate->nmr ms Mass Spec. conjugate->ms hplc HPLC conjugate->hplc structure Structure & Conjugation Site nmr->structure mw Molecular Weight ms->mw purity Purity & Heterogeneity hplc->purity stability Stability hplc->stability

Caption: Logical relationship of analytical techniques for conjugate analysis.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for a Generic this compound Conjugate
ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Benzyl -CH₂-~5.1Singlet
Aromatic (Benzyl)~7.3-7.4Multiplet
PEG backbone (-O-CH₂-CH₂-)~3.6-3.7Multiplet
PEG terminal -CH₂-OH~3.6Triplet
Protons adjacent to ester~4.2Triplet
Protons of conjugated moleculeVariable-
Table 2: Mass Spectrometry Data for a Hypothetical this compound Conjugate
Analytical TechniqueParameterExpected Value
ESI-MS[M+H]⁺Calculated MW + 1.007
[M+Na]⁺Calculated MW + 22.990
[M+NH₄]⁺Calculated MW + 18.034
High-Resolution MSElemental CompositionCorresponds to theoretical formula
Table 3: HPLC Purity Analysis of a this compound Conjugate
MethodAnalyteRetention Time (min)Peak Area (%)
RP-HPLCUnconjugated PayloadVariable<1%
This compoundVariable<1%
Conjugate Product Variable >98%
Aggregates/ImpuritiesVariable<1%

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy Analysis

Objective: To confirm the structure of the this compound conjugate and assess its purity.

Materials:

  • This compound conjugate sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Internal standard (e.g., TMS)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Accurately weigh 5-10 mg of the conjugate sample.

  • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure complete dissolution.

  • Add a small amount of an internal standard if quantitative analysis is required.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic peaks corresponding to the benzyl group, the PEG chain, and the conjugated molecule to confirm the structure and determine the conjugation ratio.

Protocol 2: ESI-MS Analysis

Objective: To determine the molecular weight of the conjugate and confirm its identity.

Materials:

  • This compound conjugate sample

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Volatile acid (e.g., formic acid)

  • LC-MS system with an ESI source

Procedure:

  • Prepare a stock solution of the conjugate sample at approximately 1 mg/mL in a suitable solvent.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up the ESI-MS instrument in positive ion mode.

  • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for the analyte.

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum over a relevant m/z range.

  • Deconvolute the resulting spectrum if multiple charge states are observed to determine the intact mass of the conjugate.

Protocol 3: RP-HPLC Purity Analysis

Objective: To determine the purity of the conjugate and identify any related impurities.

Materials:

  • This compound conjugate sample

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile in water).

  • Set up the HPLC system with a C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Set the UV detector to a wavelength where the conjugate has strong absorbance (e.g., 220 nm, 254 nm, or 280 nm).

  • Inject 10-20 µL of the sample solution.

  • Run a linear gradient to elute the conjugate and any impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Integrate the peak areas in the resulting chromatogram to determine the purity of the conjugate and the percentage of any impurities.

Conclusion

The analytical characterization of this compound conjugates is a critical aspect of their development. The orthogonal application of NMR, MS, and HPLC provides a comprehensive understanding of the conjugate's structure, identity, purity, and stability. The protocols and data presented herein offer a foundational guide for researchers and scientists to establish robust analytical methods for these important molecules, ensuring their quality and facilitating their progression through the drug development pipeline.

References

Application Notes: Modular PROTAC Synthesis via Click Chemistry Utilizing a Bifunctional PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, offering a powerful therapeutic alternative to traditional occupancy-based inhibitors.

The linker is a critical component of PROTAC design, significantly influencing the efficacy of the resulting degrader. Polyethylene glycol (PEG) linkers are often employed to improve solubility and pharmacokinetic properties. A modular approach to PROTAC synthesis, where the warhead, linker, and E3 ligase ligand are synthesized separately and then joined, offers significant advantages for building libraries and optimizing degrader performance.

This document details a protocol for the synthesis of PROTACs using a bifunctional HO-PEG4-Benzyl ester linker and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, making it an ideal strategy for the final assembly of complex molecules like PROTACs.

PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein degradation machinery. The process begins with the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule, which can then target another POI molecule for degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Experimental Protocols

This section outlines a three-stage process for synthesizing a PROTAC using a this compound linker. The workflow involves:

  • Functionalization of the Linker: Converting the terminal hydroxyl group of the linker into an azide.

  • Preparation of Warhead and E3 Ligand: Ensuring the POI ligand (warhead) has a terminal alkyne and the E3 ligase ligand is ready for coupling.

  • Final PROTAC Assembly: Joining the functionalized components via CuAAC click chemistry.

Synthesis_Workflow cluster_1 Stage 1: Linker Functionalization cluster_2 Stage 2: Component Preparation cluster_3 Stage 3: PROTAC Assembly & Purification A 1. Start with This compound B 2. Tosylation (TsCl) A->B C 3. Azide Substitution (NaN3) Yields N3-PEG4-Benzyl ester B->C F 6. Deprotection of Linker (H2, Pd/C) yields N3-PEG4-COOH C->F To Assembly D 4. Synthesize/Obtain Alkyne-modified Warhead (for POI) H 8. CuAAC Click Reaction with Alkyne-Warhead D->H Click E 5. Synthesize/Obtain E3 Ligase Ligand (e.g., pomalidomide) G 7. Amide Coupling with E3 Ligase Ligand E->G Couple F->G G->H I 9. Final PROTAC Purification (Preparative HPLC) H->I J 10. Characterization (LC-MS, NMR) I->J

Caption: Modular workflow for PROTAC synthesis using a PEG linker and click chemistry.
Protocol 1: Functionalization of this compound

This protocol describes the conversion of the terminal hydroxyl group of the linker into an azide, making it ready for click chemistry.

Step 1a: Tosylation of this compound This step activates the hydroxyl group, preparing it for nucleophilic substitution.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Nitrogen or Argon gas supply

    • Magnetic stirrer and glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the tosylated linker.

Step 1b: Azide Substitution This step introduces the azide functional group.

  • Materials:

    • Tosylated this compound

    • Dimethylformamide (DMF)

    • Sodium azide (NaN₃)

  • Procedure:

    • Dissolve the tosylated linker (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-80°C and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate to yield N₃-PEG4-Benzyl ester .

Protocol 2: Final PROTAC Assembly via Click Chemistry

This protocol describes the final coupling of the linker-E3 ligand conjugate with the alkyne-modified warhead.

  • Materials:

    • Azide-functionalized E3 ligase-linker conjugate (from Protocol 1 and subsequent amide coupling)

    • Alkyne-functionalized POI ligand (warhead)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Solvent system (e.g., t-BuOH/H₂O or DMF)

  • Procedure:

    • Dissolve the azide-functionalized E3-ligand-linker construct (1.0 eq) and the alkyne-functionalized warhead (1.0-1.2 eq) in a suitable solvent system like 1:1 t-BuOH/H₂O.

    • Prepare fresh aqueous solutions of CuSO₄ (e.g., 0.1 M) and sodium ascorbate (e.g., 1 M).

    • Add sodium ascorbate (0.5-1.0 eq) to the reaction mixture, followed by the addition of CuSO₄ (0.1-0.2 eq). The final concentration of copper in the reaction is typically in the millimolar range.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the triazole ring and consumption of starting materials.

    • Upon completion, the crude PROTAC can be purified. This typically involves dilution with water and extraction, followed by purification via preparative HPLC.

Protocol 3: Purification and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized PROTAC.

  • Purification:

    • Method: Preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

    • Detection: UV detection at an appropriate wavelength.

  • Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC and assess its purity. The mass spectrometer will detect the mass-to-charge ratio (m/z).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the final compound. This technique provides detailed information about the molecular structure and connectivity of atoms.

Data Presentation

The successful synthesis and characterization of a PROTAC library would yield data that can be summarized for comparative analysis. The following table provides an example of how key quantitative data for newly synthesized PROTACs could be presented.

Compound ID Synthetic Yield (%) Purity by HPLC (%) Mass (m/z) [M+H]⁺ Target Binding (K_d, nM) E3 Ligase Binding (K_d, nM) Degradation Potency (DC₅₀, nM) Max Degradation (D_max, %)
PROTAC-0165>98954.5551502592
PROTAC-0272>99998.6481451895
PROTAC-0358>971042.7621604588
  • Yield (%): The efficiency of the final click chemistry reaction step.

  • Purity (%): Determined by HPLC analysis of the final purified compound.

  • Mass (m/z): The mass-to-charge ratio determined by mass spectrometry, confirming compound identity.

  • Binding (K_d): Dissociation constant, measuring the binding affinity to the target protein and E3 ligase, often determined by biophysical methods like ITC or SPR.

  • Degradation (DC₅₀): The concentration of PROTAC required to degrade 50% of the target protein.

  • Max Degradation (D_max): The maximum percentage of protein degradation achieved.

Conclusion

The use of click chemistry provides a highly efficient and modular route for the synthesis of PROTACs. The this compound is a versatile starting point for creating a bifunctional linker ready for conjugation. The protocols outlined here provide a robust framework for researchers to assemble PROTAC libraries for screening and development. Careful purification and thorough characterization are critical steps to ensure the quality and validity of the final compounds for biological evaluation.

References

Application Notes and Protocols for the Purification of PROTACs Containing an HO-PEG4-Benzyl Ester Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. Their unique tripartite structure, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, necessitates multi-faceted analytical and purification strategies to ensure homogeneity and purity, which are critical for their therapeutic efficacy and safety. This document provides detailed application notes and protocols for the purification of PROTACs that incorporate a hydrophilic HO-PEG4-Benzyl ester linker. The inclusion of a polyethylene glycol (PEG) linker can enhance the solubility and cell permeability of the PROTAC molecule.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recycled TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of action for a PROTAC.

Purification Strategies for PROTACs with this compound Linkers

The purification of PROTACs, particularly those containing PEG linkers, often presents challenges due to their unique physicochemical properties, including increased hydrophilicity and potentially heterogeneous PEG chain lengths. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the purification of these molecules.

Experimental Workflow for PROTAC Purification and Analysis

A typical workflow from crude product to a purified and characterized PROTAC is outlined below.

Purification_Workflow Crude Crude PROTAC Synthesis Mixture SamplePrep Sample Preparation (Dissolution/Filtration) Crude->SamplePrep RPHPLC Preparative RP-HPLC SamplePrep->RPHPLC Fraction Fraction Collection RPHPLC->Fraction Purity Purity Analysis (Analytical HPLC) Fraction->Purity Characterization Structural Characterization (MS, NMR) Purity->Characterization Final Purified PROTAC Characterization->Final

Caption: Experimental workflow for PROTAC purification and analysis.

Detailed Protocols

Protocol 1: Sample Preparation for RP-HPLC Purification

Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.

  • Dissolution: Dissolve the crude PROTAC product in a minimal amount of a strong solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Dilution: Dilute the dissolved sample with the initial mobile phase of the HPLC gradient (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid) to ensure compatibility and prevent precipitation upon injection.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the purification of a PROTAC containing an this compound linker. The specific conditions may require optimization based on the exact properties of the PROTAC.

Instrumentation:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 or C4 reversed-phase column is recommended. The choice between C18 and C4 depends on the overall hydrophobicity of the PROTAC. A C18 column is a good starting point for many PROTACs.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Detection: Monitor the elution profile at a wavelength where the PROTAC exhibits strong absorbance (e.g., 254 nm or 280 nm).

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient slope should be optimized to achieve the best resolution between the desired PROTAC and any impurities.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or lyophilizer to obtain the purified PROTAC.

Protocol 3: Analytical RP-HPLC for Purity Assessment

After preparative HPLC, the purity of the collected fractions should be assessed using analytical RP-HPLC.

Instrumentation:

  • Analytical HPLC system with a UV detector.

  • Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Detection: 254 nm or 280 nm.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in the initial mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the equilibrated analytical column.

  • Gradient Elution: Run a fast gradient (e.g., 5% to 95% Mobile Phase B over 15-20 minutes).

  • Data Analysis: Integrate the peak areas to determine the purity of the PROTAC. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Presentation

The following tables provide representative data for the purification and characterization of a hypothetical PROTAC containing an this compound linker.

Table 1: Preparative RP-HPLC Purification Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Gradient 10-70% B over 40 min
Detection 254 nm
Injection Volume 5 mL (10 mg/mL in 50% ACN/Water)
Retention Time (Product) ~25 min

Table 2: Analytical Characterization of Purified PROTAC

Analytical MethodParameterResult
Analytical RP-HPLC Purity>98%
Retention Time12.5 min
Mass Spectrometry (ESI-MS) [M+H]⁺ calculatedValue dependent on specific PROTAC structure
[M+H]⁺ foundValue dependent on specific PROTAC structure
¹H NMR SpectrumConforms to expected structure

Structural Characterization

Following purification, it is essential to confirm the identity and structural integrity of the PROTAC.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the purified PROTAC.[2][3]

Sample Preparation:

  • Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10-100 µM.

  • Infuse the sample directly into the mass spectrometer or analyze via LC-MS.

Data Analysis:

  • Compare the observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the detailed chemical structure of the PROTAC. Both ¹H and ¹³C NMR are typically employed.

Sample Preparation:

  • Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of all expected protons and carbon atoms in the structure.

Conclusion

The purification of PROTACs containing an this compound linker can be effectively achieved using reversed-phase HPLC. Careful optimization of the purification protocol, followed by rigorous analytical characterization using HPLC, MS, and NMR, is crucial for obtaining a highly pure and structurally confirmed PROTAC, which is essential for reliable biological evaluation and potential therapeutic development.

References

Application Note and Protocols for Amide Bond Formation with HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for forming an amide bond with a primary amine using HO-PEG4-Benzyl ester. The process involves a two-step reaction sequence: the deprotection of the benzyl ester to yield a free carboxylic acid, followed by the coupling of the PEG-acid with an amine using carbodiimide chemistry. Detailed protocols for both steps are provided, along with typical reaction parameters and expected outcomes. This guide is intended to assist researchers in the successful synthesis of PEGylated compounds for various applications, including drug delivery and bioconjugation.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule.[1][2] The this compound is a versatile heterobifunctional linker, possessing a hydroxyl group for further functionalization and a benzyl-protected carboxylic acid. The formation of a stable amide bond is a common method for conjugating PEG linkers to proteins, peptides, and small molecules containing a primary amine.[3][4]

This application note details the experimental workflow for the successful amide bond formation using this compound. The process first requires the removal of the benzyl protecting group to reveal the carboxylic acid, which is then activated for coupling with an amine.

Overall Experimental Workflow

The overall process can be visualized as a two-stage chemical transformation. The first stage is the deprotection of the benzyl ester, and the second is the amide coupling reaction.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Amide Coupling start This compound deprotection Catalytic Hydrogenation (H2, Pd/C) start->deprotection Deprotection intermediate HO-PEG4-Carboxylic Acid deprotection->intermediate coupling EDC/NHS Coupling intermediate->coupling amine Primary Amine (R-NH2) amine->coupling product HO-PEG4-Amide Conjugate coupling->product Amide Bond Formation

Caption: Experimental workflow for amide bond formation.

Data Presentation

Table 1: Quantitative Data for Benzyl Ester Deprotection
ParameterCatalytic HydrogenationCatalytic Transfer Hydrogenation
Reagents H₂, Palladium on Carbon (Pd/C)Formic Acid or Ammonium Formate, Pd/C
Catalyst Loading 5-10 mol%10-20 mol%
Solvent Ethanol, Methanol, THFMethanol, Ethanol
Temperature Room Temperature25-60°C
Reaction Time 2-16 hours1-6 hours
Typical Yield >95%90-98%
Reference [5]
Table 2: Quantitative Data for Amide Coupling
ParameterEDC/NHS Coupling
Coupling Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
Molar Ratio (PEG-COOH:EDC:NHS:Amine) 1 : 1.2 : 1.2 : 1.5
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Base (optional) Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
pH (for aqueous reactions) 4.5-7.2 for activation, 7-8 for coupling
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90%
Reference

Experimental Protocols

Protocol 1: Deprotection of this compound via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield HO-PEG4-Carboxylic Acid.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (or an alternative suitable solvent like Methanol or THF)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr shaker)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration system (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve the this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask at a concentration of approximately 10-50 mg/mL.

  • Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10 mol% relative to the substrate.

  • Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove oxygen.

  • Introduce hydrogen gas to the reaction vessel. This can be done using a hydrogen-filled balloon or a specialized hydrogenation apparatus like a Parr shaker (typically 1-4 bar of H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Rinse the filter pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude HO-PEG4-Carboxylic Acid. The product can be used in the next step, often without further purification.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol details the coupling of the deprotected HO-PEG4-Carboxylic Acid with a primary amine.

Materials:

  • HO-PEG4-Carboxylic Acid (from Protocol 1)

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if the amine is in its salt form)

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography system)

Procedure:

  • Dissolve the HO-PEG4-Carboxylic Acid (1 equivalent) in anhydrous DCM or DMF in a clean, dry round-bottom flask.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester intermediate.

  • In a separate flask, dissolve the primary amine (1.5 equivalents) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (2 equivalents) to liberate the free amine.

  • Slowly add the amine solution to the activated PEG-acid solution.

  • Stir the reaction mixture at room temperature overnight (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with work-up. If using DCM, wash the reaction mixture sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography on silica gel, to obtain the final HO-PEG4-Amide conjugate.

Characterization of the Final Product

The successful formation of the HO-PEG4-Amide conjugate can be confirmed through various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the formation of the amide bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond vibrational frequencies.

  • Chromatography (HPLC, SEC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Deprotection Inactive catalystUse fresh Pd/C catalyst.
Insufficient hydrogen pressureEnsure a proper hydrogen supply and a good seal on the reaction vessel.
Low Yield in Amide Coupling Inactive coupling agentsUse fresh, high-quality EDC and NHS, and store them under desiccated conditions.
Presence of waterEnsure all solvents and reagents are anhydrous, as water can hydrolyze the activated ester intermediate.
Incorrect pHFor aqueous reactions, maintain the pH in the optimal range for activation and coupling.
Formation of Side Products N-acylurea formationThis common side product from EDC rearrangement can be minimized by using NHS. Purification via chromatography may be necessary.

Logical Relationships and Signaling Pathways

While this application note focuses on the chemical synthesis, the resulting PEGylated molecules are often designed to interact with biological systems. For instance, a PEGylated drug may be developed to target a specific signaling pathway implicated in a disease. The PEG chain serves to improve the drug's delivery and persistence, allowing it to effectively modulate its target.

G cluster_0 Drug Development Logic Therapeutic_Molecule Therapeutic Molecule (e.g., peptide, small molecule) PEGylation PEGylation (Amide Bond Formation) Therapeutic_Molecule->PEGylation PEGylated_Drug PEGylated Drug PEGylation->PEGylated_Drug Improved_Properties Improved Properties (Solubility, Stability, Half-life) PEGylated_Drug->Improved_Properties Target_Pathway Target Signaling Pathway Improved_Properties->Target_Pathway Enhanced Delivery to Target Therapeutic_Effect Desired Therapeutic Effect Target_Pathway->Therapeutic_Effect Modulation

Caption: Logic diagram for the role of PEGylation in drug development.

References

Application Notes and Protocols for the Incorporation of PEG4 Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility, extending its in-vivo half-life, and reducing its immunogenicity.[1] This document provides detailed application notes and protocols for the incorporation of a tetraethylene glycol (PEG4) linker into a peptide during solid-phase peptide synthesis (SPPS).

While it is chemically possible to start with a hydroxyl-terminated PEG linker such as HO-PEG4-Benzyl ester and activate it on-resin for coupling, a more efficient and common method is to use a commercially available, pre-activated carboxylated PEG4 linker. These linkers, often protected with an Fmoc group (e.g., Fmoc-NH-PEG4-COOH), can be directly coupled to the N-terminus of the growing peptide chain using standard SPPS protocols.[2][3][4][5] This approach offers higher coupling efficiency and reproducibility.

These application notes will focus on the use of a carboxylated PEG4 linker for on-resin peptide modification.

Applications

The incorporation of a PEG4 linker into a peptide has several key applications in research and drug development:

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG chain increases the hydrodynamic volume of the peptide, which can reduce renal clearance and extend its circulation half-life.

  • Enhanced Solubility: PEGylation can significantly improve the solubility of hydrophobic peptides, facilitating their formulation and administration.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing the risk of an immune response.

  • Drug Delivery: PEG linkers can be used to attach peptides to other molecules, such as small molecule drugs or targeting ligands, in the development of bioconjugates and antibody-drug conjugates (ADCs).

  • PROTACs: PEG-based linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Experimental Protocols

The following protocols describe the on-resin incorporation of a carboxylated PEG4 linker, monitoring of the reaction, and the final cleavage and purification of the PEGylated peptide.

Protocol 1: On-Resin Coupling of Carboxylated PEG4 Linker

This protocol outlines the steps for coupling a commercially available Fmoc-protected, carboxylated PEG4 linker (e.g., Fmoc-NH-PEG4-COOH) to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-NH-PEG4-COOH (3 equivalents relative to resin loading)

  • Coupling reagents:

    • HBTU (2.9 equivalents)

    • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-NH-PEG4-COOH, HBTU, and HOBt in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the linker.

  • Coupling Reaction: Add the activated PEG linker solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.

Protocol 2: Monitoring the PEGylation Reaction

The completion of the PEGylation reaction can be monitored using the Kaiser test, which detects free primary amines.

Materials:

  • Kaiser test solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Ethanol

  • Small test tubes

Procedure:

  • Take a small sample of the resin beads (1-2 mg) after the coupling reaction and washing steps.

  • Wash the resin sample with ethanol.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the resin sample.

  • Heat the test tube at 100-115°C for 5 minutes.

  • Interpretation of Results:

    • Positive (Incomplete Coupling): A deep blue or purple color indicates the presence of free primary amines, signifying an incomplete reaction. In this case, a second coupling step may be necessary.

    • Negative (Complete Coupling): The resin and solution remain colorless or slightly yellow, indicating the absence of free primary amines and a successful coupling reaction.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the PEGylated peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the PEGylated peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude PEGylated peptide under vacuum.

Protocol 4: Purification and Characterization

The crude PEGylated peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Purification by RP-HPLC:

  • Column: C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over 30-60 minutes is typically used. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak and confirm the purity of the pooled fractions by analytical RP-HPLC.

Characterization by Mass Spectrometry:

  • Use electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the purified PEGylated peptide. The observed mass should correspond to the calculated mass of the desired product.

Quantitative Data Summary

The efficiency of on-resin PEGylation can be influenced by factors such as the peptide sequence, resin type, and coupling conditions. The use of pre-activated carboxylated PEG linkers generally leads to high coupling yields.

ParameterTypical ValueNotes
Coupling Efficiency >95%As determined by qualitative tests like the Kaiser test. For difficult sequences, a double coupling may be required.
Overall Yield (Crude) 40-70%Highly dependent on the length and sequence of the peptide, and the efficiency of each step in the SPPS process.
Purity (Crude) 50-80%Varies based on the success of the synthesis and the presence of deletion or truncated sequences.
Purity (Post-HPLC) >95%Can be achieved with optimized RP-HPLC purification.

Note: The values in this table are estimates and can vary significantly based on the specific peptide and experimental conditions.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Resin Peptide-Resin (Free N-terminus) Coupling Couple Fmoc-NH-PEG4-COOH (HBTU/HOBt/DIPEA) Resin->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Monitoring->Coupling If Positive (Recouple) Cleavage Cleave from Resin (TFA Cocktail) Monitoring->Cleavage If Negative Crude Crude PEGylated Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Analysis Mass Spectrometry (ESI-MS) HPLC->Analysis Final Pure PEGylated Peptide Analysis->Final

Caption: Workflow for on-resin PEGylation of a peptide.

Logical Relationship of PEGylation Benefits

G cluster_properties Physicochemical Properties cluster_outcomes Therapeutic Outcomes PEGylation PEGylation Solubility Increased Solubility PEGylation->Solubility HydrodynamicVolume Increased Hydrodynamic Volume PEGylation->HydrodynamicVolume StericHindrance Steric Hindrance PEGylation->StericHindrance HalfLife Extended Half-Life Solubility->HalfLife HydrodynamicVolume->HalfLife Immunogenicity Reduced Immunogenicity StericHindrance->Immunogenicity Proteolysis Protection from Proteolysis StericHindrance->Proteolysis

Caption: Benefits of peptide PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the HO-PEG4-Benzyl ester linker. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis when using a this compound linker?

Low yields in PROTAC synthesis with a this compound linker can stem from several factors throughout the synthetic process. These can be broadly categorized as issues with starting materials, suboptimal reaction conditions for coupling reactions, premature cleavage of the benzyl ester protecting group, and inefficient purification. Careful evaluation of each of these stages is crucial for identifying and resolving the root cause of a low yield.

Q2: How can the quality of the this compound linker affect the synthesis yield?

The purity and stability of the this compound linker are critical for a successful synthesis. Impurities in the linker can compete in the coupling reaction, leading to the formation of undesired byproducts and a lower yield of the desired PROTAC. Additionally, the PEG linker itself can be susceptible to oxidation if not stored properly, which can affect its reactivity. It is essential to use a high-purity linker and store it under an inert atmosphere at the recommended temperature.

Q3: What are the potential side reactions associated with the benzyl ester group during PROTAC synthesis?

The benzyl ester is a commonly used protecting group for carboxylic acids. However, it can be susceptible to cleavage under certain conditions. During peptide synthesis, for instance, the presence of a benzyl ester can lead to premature cleavage of the molecule from a solid support. While PROTAC synthesis is often performed in solution, conditions that are too acidic or basic, or the presence of certain catalysts, could potentially lead to the partial or complete removal of the benzyl group, resulting in a lower yield of the final product.

Q4: How does steric hindrance impact the yield of PROTAC synthesis with a PEG linker?

Steric hindrance can be a significant factor in any coupling reaction. If the warhead or the E3 ligase ligand is particularly bulky, it can hinder the approach of the this compound linker, leading to an incomplete reaction and low yield. The flexible nature of the PEG chain can sometimes help to overcome minor steric issues, but for highly hindered systems, optimizing the coupling reagents and reaction conditions is essential.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of low yields in your PROTAC synthesis.

Diagram: Troubleshooting Workflow for Low Yield PROTAC Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield PROTAC Synthesis cluster_sm Starting Material Checks cluster_coupling Coupling Optimization cluster_side_reactions Side Reaction Analysis cluster_purification Purification Optimization start Low PROTAC Yield check_sm Step 1: Verify Starting Material Quality start->check_sm optimize_coupling Step 2: Optimize Coupling Reaction check_sm->optimize_coupling If starting materials are pure sm1 Purity of this compound (NMR, HPLC) sm2 Purity of warhead & E3 ligase ligand sm3 Anhydrous solvents & reagents check_side_reactions Step 3: Investigate Side Reactions optimize_coupling->check_side_reactions If yield is still low c1 Screen coupling reagents (HATU, HBTU, etc.) c2 Vary stoichiometry of reagents c3 Optimize temperature & reaction time optimize_purification Step 4: Optimize Purification check_side_reactions->optimize_purification If side products are identified sr1 Analyze crude reaction mixture (LC-MS) sr2 Check for benzyl ester deprotection sr3 Identify byproducts success Improved Yield optimize_purification->success If pure PROTAC is isolated p1 Optimize HPLC gradient p2 Consider alternative chromatography (e.g., SEC)

Caption: A logical workflow for troubleshooting low yield in PROTAC synthesis.

Data Presentation: Troubleshooting Low Yield
Potential Cause Diagnostic Check Recommended Solution(s) Expected Outcome
Impure Starting Materials - Run ¹H NMR and HPLC-MS on this compound, warhead, and E3 ligase ligand.- Check for the presence of water in solvents and reagents.- Repurify starting materials if necessary.- Use freshly opened, high-purity, anhydrous solvents and reagents.Increased purity of starting materials should lead to a cleaner reaction profile and higher yield.
Inefficient Coupling Reaction - Monitor reaction progress by LC-MS to check for consumption of starting materials.- Analyze for the formation of activated ester intermediates.- Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt).- Optimize the stoichiometry of coupling reagents and base (e.g., DIPEA).- Vary the reaction temperature and time.Complete consumption of starting materials and a significant increase in the desired product peak in the LC-MS chromatogram.
Side Reactions - Analyze the crude reaction mixture by LC-MS to identify any major byproducts.- Specifically look for masses corresponding to the deprotected benzyl ester.- If benzyl ester deprotection is observed, consider milder reaction conditions (e.g., lower temperature, alternative base).- If other byproducts are present, their identification by MS/MS can help in understanding the side reaction pathway and modifying the conditions to avoid it.Reduction or elimination of byproduct peaks in the LC-MS chromatogram.
Inefficient Purification - Analyze the crude product and purification fractions by HPLC to assess separation efficiency.- Check for product loss during workup and purification steps.- Optimize the HPLC gradient for better separation of the product from impurities.- Consider alternative purification techniques like size-exclusion chromatography (SEC) if aggregation is an issue.Improved peak resolution in the HPLC chromatogram and higher recovery of the pure PROTAC.

Experimental Protocols

Protocol 1: Quality Assessment of this compound by ¹H NMR and HPLC-MS

Objective: To verify the purity and structural integrity of the this compound starting material.

Methodology:

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the this compound in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analyze the spectrum for the characteristic peaks of the PEG chain, the benzyl group, and the terminal hydroxyl group.

    • Integrate the peaks to confirm the correct proton ratios. The presence of significant unidentifiable peaks suggests impurities.

  • HPLC-MS Analysis:

    • Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase HPLC column.

    • Run a gradient elution, for example, from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 15-20 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm for the benzyl group) and a mass spectrometer.

    • The chromatogram should show a single major peak corresponding to the mass of the this compound.

Protocol 2: Optimization of Amide Coupling Reaction

Objective: To determine the optimal conditions for the amide bond formation between the this compound and the warhead or E3 ligase ligand.

Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents (e.g., DMF or DCM).

    • Prepare stock solutions of the carboxylic acid component (warhead or E3 ligase ligand), this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the chosen anhydrous solvent.

  • Parallel Reaction Setup:

    • In separate vials, add the carboxylic acid component (1.0 eq).

    • To each vial, add a different coupling reagent (e.g., HATU, HBTU, COMU) at a specific stoichiometry (e.g., 1.1 eq).

    • Add the base (e.g., DIPEA, 2.0-3.0 eq) to each vial.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Add the this compound (1.0-1.2 eq) to each reaction mixture.

  • Reaction Monitoring and Analysis:

    • Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Take aliquots from each reaction at different time points (e.g., 1h, 4h, 12h, 24h) and quench with a small amount of water.

    • Analyze the aliquots by LC-MS to determine the extent of product formation and the consumption of starting materials.

    • Compare the results to identify the most efficient coupling reagent, stoichiometry, and reaction time.

Protocol 3: Purification of PEGylated PROTAC by Preparative HPLC

Objective: To purify the synthesized PROTAC from unreacted starting materials and byproducts.

Methodology:

  • Sample Preparation:

    • After the reaction is complete, quench the reaction mixture (e.g., with water).

    • If necessary, perform an aqueous workup to remove water-soluble impurities.

    • Concentrate the crude product under reduced pressure.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) for injection onto the preparative HPLC.

  • Preparative HPLC Conditions:

    • Column: Use a C18 reverse-phase preparative column.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: Develop a suitable gradient based on the retention time of the product determined by analytical HPLC-MS. A typical gradient might be from 20% to 80% B over 30-40 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Protocol 4: Characterization of Final PROTAC by Mass Spectrometry and NMR

Objective: To confirm the identity and purity of the final PROTAC.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum and compare the observed mass with the calculated exact mass of the PROTAC. The mass should match within a few ppm.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a sufficient amount of the purified PROTAC (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of all expected structural motifs from the warhead, E3 ligase ligand, and the PEG linker.

    • The absence of significant impurity peaks will confirm the high purity of the final product.

Technical Support Center: Benzyl Ester Deprotection of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the benzyl ester deprotection of PEGylated PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of benzyl esters on PEGylated PROTACs?

A1: The most prevalent method is catalytic hydrogenolysis, which involves the cleavage of the benzyl group using hydrogen. This can be achieved through two primary approaches:

  • Catalytic Hydrogenation: This method uses palladium on carbon (Pd/C) as a catalyst with hydrogen gas (H₂), often under pressure. It is known for clean reactions and high yields, with the main byproduct being volatile toluene.[1]

  • Catalytic Transfer Hydrogenation (CTH): This approach avoids the need for pressurized hydrogen gas by using a hydrogen donor in situ. Common donors include formic acid, ammonium formate, and triethylsilane.[1][2] CTH offers milder reaction conditions compared to traditional catalytic hydrogenation.[1]

An alternative, non-hydrogenolytic method is:

  • Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) can cleave the benzyl ester. This method is useful for substrates that are sensitive to hydrogenation but requires that the PROTAC molecule is stable under strongly acidic conditions.

Q2: Why is my catalytic hydrogenation reaction incomplete or stalled?

A2: Several factors can lead to an incomplete or stalled reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) and some nitrogen-containing heterocycles that may be present in the PROTAC structure.[2]

  • Poor Solubility: The PEGylated PROTAC may not be fully dissolved in the chosen solvent, limiting the interaction between the substrate and the catalyst.

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor gas-liquid mixing can slow down the reaction rate. Vigorous stirring is essential to ensure efficient mass transfer.

  • Product Inhibition: The deprotected carboxylic acid product or other amine functionalities on the PROTAC can sometimes coordinate with the palladium catalyst, inhibiting its activity.

Q3: Can I selectively deprotect a benzyl ester in the presence of other reducible functional groups in my PROTAC?

A3: Selectivity can be a significant challenge as standard catalytic hydrogenation will also reduce other functional groups such as alkenes, alkynes, nitro groups, and azides.

  • Catalytic Transfer Hydrogenation (CTH) can sometimes offer better selectivity. For instance, using a milder hydrogen donor may allow for the selective cleavage of the benzyl ester while preserving other reducible moieties.

  • Non-reductive methods , such as acid-catalyzed cleavage, avoid the issue of reducing other functional groups entirely. However, the compatibility of acid-labile groups on the PROTAC must be considered.

Q4: What are the specific challenges related to the PEG linker in deprotection reactions?

A4: The long, flexible PEG chain can introduce several challenges:

  • Steric Hindrance: The PEG linker may sterically hinder the approach of the substrate to the catalyst surface, slowing down the reaction rate.

  • Solubility Issues: While PEG linkers generally enhance water solubility, they can lead to poor solubility in common organic solvents used for hydrogenation, making solvent selection critical.

  • Purification Difficulties: The high polarity and molecular weight of the PEGylated PROTAC can complicate the purification process after deprotection. The resulting carboxylic acid can be difficult to separate from the catalyst and other reaction components. Techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC are often required.

Troubleshooting Guides

Issue 1: Incomplete or Low Yield in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps Rationale
Catalyst Inactivity • Use a fresh batch of 10% Pd/C catalyst.• Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).Catalysts can lose activity over time due to oxidation or improper storage. Pearlman's catalyst is often more effective for stubborn deprotections.
Catalyst Poisoning • Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).• If sulfur is present, consider switching to a non-hydrogenolytic method like acid cleavage.Sulfur and certain nitrogen heterocycles can irreversibly bind to the palladium surface, poisoning the catalyst. Increasing the catalyst amount can help to sequester the poison.
Poor Solubility • Screen different solvents or solvent mixtures (e.g., THF, ethanol, methanol, or mixtures with water).• Gently warm the reaction mixture to improve solubility.The PEGylated PROTAC must be fully dissolved for the reaction to proceed efficiently.
Insufficient Hydrogen • Ensure the system is properly sealed and purged of air.• Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).• Ensure vigorous stirring to maximize gas-liquid contact.The reaction is dependent on the concentration of dissolved hydrogen at the catalyst surface.
Issue 2: Undesired Side Reactions
Side Reaction Avoidance Strategy Explanation
Reduction of other functional groups (alkenes, alkynes, nitro groups) • Use catalytic transfer hydrogenation with a milder hydrogen donor.• Switch to a non-reductive method like acid-catalyzed cleavage.Standard catalytic hydrogenation is a powerful reducing method that is often not selective for only benzyl ester cleavage.
Cleavage of acid-labile groups (e.g., Boc, t-butyl esters, acetals) • Avoid strong acids like TFA or HBr.• Use catalytic hydrogenation or transfer hydrogenation under neutral conditions.Many PROTACs contain acid-sensitive protecting groups or functional moieties that will be cleaved under acidic deprotection conditions.
Dehalogenation • Use a catalyst poison like diphenyl sulfide to deactivate the catalyst slightly.• Carefully monitor the reaction and stop it as soon as the starting material is consumed.Aromatic halides, which can be part of the PROTAC warhead or E3 ligase ligand, can be susceptible to reduction during hydrogenation.

Data Presentation

The selection of a deprotection method depends on the specific chemical functionalities present in the PEGylated PROTAC. The following table provides a summary of common methods with their typical reaction conditions and yields.

Deprotection Method Reagents & Conditions Typical Yield Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (1-4 bar), Ethanol or THF, Room Temperature>90%Clean reaction, high yields, volatile byproduct (toluene).Requires specialized equipment, not selective for other reducible groups.
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate or Formic Acid, Methanol or Ethanol, Reflux85-95%No need for pressurized H₂, milder conditions.May require elevated temperatures, potential for side reactions with the hydrogen donor.
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Room Temperature70-90%Avoids reduction of other functional groups.Not suitable for molecules with acid-labile groups, reagents can be corrosive.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol describes a general procedure for the deprotection of a benzyl ester on a PEGylated PROTAC using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • PEGylated PROTAC with a benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or another suitable solvent like THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the PEGylated PROTAC in a suitable solvent (e.g., ethanol) in a round-bottom flask or a pressure-rated vessel. The concentration should typically be in the range of 10-50 mg/mL.

  • Carefully add 10% Pd/C to the solution. A typical catalyst loading is 10-20 mol% relative to the substrate.

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system (typically 1-4 bar of H₂).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the deprotected PEGylated PROTAC. Further purification may be necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

  • PEGylated PROTAC with a benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (or another suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the PEGylated PROTAC in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Add 10% Pd/C (10-20 mol%) to the solution.

  • Add ammonium formate (3-10 equivalents) to the reaction mixture.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which may require further purification.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Purification cluster_end Final Product start PEGylated PROTAC-Benzyl Ester method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) start->method2 method3 Acid-Catalyzed Cleavage (TFA) start->method3 workup Filtration (remove catalyst) method1->workup method2->workup purification Purification (e.g., HPLC, SEC) method3->purification workup->purification end Deprotected PEGylated PROTAC (Carboxylic Acid) purification->end

Caption: Experimental workflow for benzyl ester deprotection.

Troubleshooting_Logic start Reaction Incomplete? catalyst_check Is catalyst fresh? start->catalyst_check Yes success Reaction Complete start->success No poisoning_check Sulfur/N-heterocycles present? catalyst_check->poisoning_check Yes replace_catalyst Use fresh catalyst catalyst_check->replace_catalyst No solubility_check Is substrate fully dissolved? poisoning_check->solubility_check No increase_loading Increase catalyst loading poisoning_check->increase_loading No change_method Switch to non-hydrogenolytic method poisoning_check->change_method Yes h2_check Sufficient H₂/stirring? solubility_check->h2_check Yes change_solvent Change solvent/add co-solvent solubility_check->change_solvent No increase_pressure Increase H₂ pressure/ stirring speed h2_check->increase_pressure No h2_check->success Yes replace_catalyst->start increase_loading->start change_method->success change_solvent->start increase_pressure->start

Caption: Troubleshooting flowchart for incomplete hydrogenation.

References

avoiding side reactions with HO-PEG4-Benzyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-PEG4-Benzyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions and achieving successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a terminal hydroxyl group and a benzyl-protected carboxylic acid, connected by a discrete four-unit polyethylene glycol (PEG) spacer. This allows for sequential and controlled conjugation to different molecules. The hydroxyl group can be activated for coupling, while the benzyl ester protects the carboxylic acid until its deprotection is desired. The PEG linker enhances the aqueous solubility of the resulting conjugate.

Q2: What are the most common side reactions observed when using this compound?

The most common side reactions are associated with the deprotection of the benzyl ester and potential reactions involving the PEG chain. These include:

  • Incomplete Deprotection: The benzyl ester may not be fully removed, leading to a mixture of protected and deprotected products.

  • Side Reactions During Deprotection: Depending on the deprotection method, other functional groups in the molecule may be sensitive and undergo unwanted reactions. For example, catalytic hydrogenation can reduce other susceptible groups like alkenes or nitro groups.[2]

  • PEG Chain Degradation: Although generally stable, the PEG chain can be susceptible to oxidation under certain conditions, potentially leading to cleavage.[3]

  • Hydrolysis of the Benzyl Ester: While generally stable, prolonged exposure to strongly acidic or basic conditions can lead to premature hydrolysis of the benzyl ester.

Q3: How can I monitor the progress of the deprotection reaction?

The progress of the benzyl ester deprotection can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the removal of the benzyl group and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the starting material, product, and any impurities.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Benzyl Ester

Possible Causes:

  • Insufficient Catalyst: In catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or used in insufficient quantity.

  • Inefficient Hydrogen Source: In transfer hydrogenation, the hydrogen donor (e.g., formic acid, ammonium formate) may be of poor quality or used in an inadequate amount.

  • Reaction Time Too Short: The reaction may not have been allowed to proceed to completion.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting its access to the catalyst.

Solutions:

Parameter Recommendation Rationale
Catalyst Use fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).Ensures sufficient active sites for the reaction.
Hydrogen Source Use a fresh hydrogen donor for transfer hydrogenation. For catalytic hydrogenation, ensure the system is properly purged with hydrogen gas.A reliable source of hydrogen is critical for the reduction.
Reaction Time Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.Ensures the reaction goes to completion.
Solvent Choose a solvent system in which the this compound conjugate is fully soluble. Gentle heating may improve solubility.Complete dissolution is necessary for efficient reaction.
Issue 2: Unwanted Side Reactions on Other Functional Groups During Deprotection

Possible Causes:

  • Harsh Deprotection Conditions: The chosen deprotection method may not be compatible with other functional groups in the molecule.

  • Lack of Orthogonal Protection: Other protecting groups may not be stable to the conditions used for benzyl ester removal.

Solutions:

  • Method Selection: Choose a deprotection method that is orthogonal to other sensitive functional groups present in your molecule. For instance, if your molecule contains functional groups sensitive to reduction, avoid catalytic hydrogenation.

  • Orthogonal Protecting Groups: Employ a protection strategy where different functional groups are protected with groups that can be removed under distinct, non-interfering conditions.[4][5] For example, a Boc group (removed with acid) is orthogonal to a benzyl ester (removed by hydrogenolysis).

Deprotection Method Advantages Disadvantages Compatibility
Catalytic Hydrogenation (H₂, Pd/C) Clean reaction with volatile byproducts.Requires specialized equipment. Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).Not suitable for molecules with other reducible functional groups.
Catalytic Transfer Hydrogenation (Formic Acid or Ammonium Formate, Pd/C) Does not require pressurized hydrogen gas. Milder conditions.May require elevated temperatures. Formic acid can be corrosive.A good alternative when other reducible groups are present, but careful optimization is needed.
Acid-Catalyzed Cleavage (e.g., HBr, BBr₃) Effective for substrates sensitive to hydrogenation.Requires strongly acidic conditions that may not be suitable for acid-labile groups. Reagents can be corrosive.Use with caution and only if the molecule is stable to strong acids.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Carboxylic Acid to the Hydroxyl Group of this compound

This protocol describes a typical esterification reaction using a carbodiimide coupling agent.

  • Dissolve Reagents: Dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of a coupling additive like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add Coupling Agent: Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate.

    • If using EDC, the byproduct is water-soluble and can be removed by aqueous extraction.

    • Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Deprotection of the Benzyl Ester via Catalytic Hydrogenation
  • Dissolve Substrate: Dissolve the benzyl-protected PEG conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.

Visualizations

G cluster_coupling Coupling Reaction Workflow cluster_deprotection Deprotection Workflow Carboxylic_Acid Carboxylic Acid Coupling Coupling (DCC/EDC, DMAP) Carboxylic_Acid->Coupling HO_PEG4_Bn HO-PEG4-Bn HO_PEG4_Bn->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Coupled_Product_Dep Coupled Product Deprotection Deprotection (e.g., H2, Pd/C) Coupled_Product_Dep->Deprotection Final_Product Final Product (Free Carboxylic Acid) Deprotection->Final_Product

Caption: General workflow for coupling and deprotection using this compound.

G cluster_troubleshooting Troubleshooting Incomplete Deprotection Incomplete_Deprotection Incomplete Deprotection Check_Catalyst Check Catalyst Activity/Amount Incomplete_Deprotection->Check_Catalyst Possible Cause Check_H2_Source Verify Hydrogen Source Incomplete_Deprotection->Check_H2_Source Possible Cause Increase_Time Increase Reaction Time Incomplete_Deprotection->Increase_Time Possible Cause Improve_Solubility Improve Substrate Solubility Incomplete_Deprotection->Improve_Solubility Possible Cause Successful_Deprotection Successful Deprotection Check_Catalyst->Successful_Deprotection Solution Check_H2_Source->Successful_Deprotection Solution Increase_Time->Successful_Deprotection Solution Improve_Solubility->Successful_Deprotection Solution

Caption: Troubleshooting guide for incomplete benzyl ester deprotection.

References

Technical Support Center: Enhancing PROTAC Solubility with HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HO-PEG4-Benzyl ester to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and experimental use of PROTACs incorporating the this compound linker.

Low Solubility of the Final PROTAC Despite PEGylation

Question: I have synthesized my PROTAC using the this compound linker, but the final compound still exhibits poor solubility in aqueous buffers. What could be the issue?

Answer:

While PEG linkers are known to enhance hydrophilicity, several factors can contribute to the persistent low solubility of a PROTAC.[1][2] Consider the following troubleshooting steps:

  • Overall Molecular Properties: The inherent lipophilicity of the warhead and the E3 ligase ligand can dominate the physicochemical properties of the final PROTAC, even with the inclusion of a short PEG linker.

  • Intramolecular Hydrogen Bonding: The conformation of the PROTAC in solution may lead to intramolecular hydrogen bonding, which can mask the polar groups of the PEG linker and reduce its effective contribution to solubility.

  • Aggregation: PROTACs, being large molecules, have a tendency to aggregate in aqueous solutions, which can manifest as low solubility.

  • Incorrect Salt Form: If your PROTAC has ionizable groups, the salt form can significantly impact its solubility.

Recommended Actions:

  • Re-evaluate Linker Length: A PEG4 linker may not be sufficient to overcome the lipophilicity of highly hydrophobic warheads or E3 ligase ligands. Consider synthesizing analogues with longer PEG chains (e.g., PEG6, PEG8).

  • Solubility Measurement in Different Buffers: Assess the solubility in a range of buffers with varying pH and ionic strength. Some PROTACs show improved solubility in simulated intestinal fluids.

  • Formulation Strategies: For in vitro and in vivo studies, consider formulation approaches such as creating amorphous solid dispersions or using co-solvents to improve solubility.

  • Characterize Aggregation: Use techniques like dynamic light scattering (DLS) to determine if the PROTAC is forming aggregates in solution.

Difficulties During Synthesis and Purification

Question: I am encountering issues during the synthesis and purification of my PROTAC with the this compound linker. What are some common pitfalls?

Answer:

The synthesis of PROTACs with ester-containing linkers can present unique challenges. Here are some common issues and their solutions:

  • Ester Cleavage: The benzyl ester is susceptible to cleavage under both acidic and basic conditions, and also during catalytic hydrogenation which is often used for deprotection of other functional groups.[3][4]

  • Low Coupling Yield: The coupling of the linker to the warhead or E3 ligase ligand may be inefficient.

  • Purification Challenges: The flexible nature of the PEG linker can sometimes lead to peak broadening during chromatography, making purification difficult.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Unintended Debenzylation Use of strong acids (e.g., TFA for Boc deprotection) or bases (e.g., for saponification). Catalytic hydrogenation for removal of other protecting groups (e.g., Cbz).For Boc deprotection, use milder acidic conditions or shorter reaction times. For purification, avoid highly acidic or basic mobile phases if possible. For removal of other protecting groups, consider orthogonal strategies that do not affect the benzyl ester.[5]
Low Yield in Coupling Reactions Inefficient activation of the hydroxyl group of the linker or the carboxylic acid of the warhead/E3 ligase ligand. Steric hindrance.For coupling via the hydroxyl group, convert it to a better leaving group, such as a tosylate, prior to reaction with an amine-functionalized partner. For coupling via the carboxylic acid (after debenzylation), use a reliable coupling agent like HATU or PyBOP.
Difficulty in Purification by HPLC On-column degradation due to acidic mobile phase. Poor peak shape.Use a buffered mobile phase or a less acidic additive. Optimize the gradient and flow rate. Consider alternative purification methods like flash chromatography on silica gel if the polarity difference between the product and impurities is sufficient.
Inconsistent Results in Biological Assays

Question: I am observing high variability in my protein degradation assays (e.g., Western blot) with my PEGylated PROTAC. What could be the cause?

Answer:

Inconsistent results in biological assays can stem from issues with the PROTAC itself or the experimental setup.

  • PROTAC Instability: The ester linkage might be susceptible to hydrolysis by cellular esterases, leading to a reduced concentration of the active PROTAC over time.

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.

  • Cell Line Variability: The expression levels of the target protein and the E3 ligase can vary between different cell lines, affecting the efficiency of PROTAC-mediated degradation.

Recommended Actions:

  • Assess PROTAC Stability: Incubate the PROTAC in cell lysate or cell culture medium and monitor its degradation over time by LC-MS. If the ester is rapidly cleaved, consider replacing it with a more stable amide linkage.

  • Perform a Full Dose-Response Curve: To identify a potential "hook effect," test a wide range of PROTAC concentrations in your degradation assay. A bell-shaped curve is indicative of the hook effect.

  • Characterize Your Cell Line: Confirm the expression levels of your target protein and the recruited E3 ligase (e.g., Cereblon, VHL) in your chosen cell line by Western blot.

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal protein degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why should I use a PEG linker like this compound for my PROTAC?

A1: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to improve their physicochemical properties. Specifically, PEG linkers can:

  • Increase Aqueous Solubility: The repeating ethylene glycol units are hydrophilic and can significantly improve the water solubility of an otherwise hydrophobic PROTAC molecule.

  • Enhance Cell Permeability: By balancing the overall lipophilicity, PEG linkers can improve the ability of the PROTAC to cross cell membranes.

  • Provide Synthetic Tractability: Bifunctional PEG linkers allow for a modular approach to PROTAC synthesis, making it easier to generate a library of PROTACs with varying linker lengths.

Q2: What is the role of the benzyl ester in this compound?

A2: The benzyl ester in this linker serves as a protected carboxylic acid. This allows for the hydroxyl group to be used for coupling to one part of the PROTAC (e.g., an amine-functionalized E3 ligase ligand) via activation (e.g., tosylation). Subsequently, the benzyl group can be removed by hydrogenolysis to reveal a carboxylic acid, which can then be coupled to the other part of the PROTAC (e.g., an amine-functionalized warhead) using standard amide coupling chemistry.

Q3: How do I choose the optimal length for my PEG linker?

A3: The optimal linker length is a critical parameter that must be determined empirically for each specific target protein and E3 ligase pair.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Too long: An excessively long linker can lead to reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.

It is recommended to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length for maximal degradation of the target protein.

Q4: What are the key differences between using a PEG linker and a simple alkyl chain linker?

A4: The choice between a PEG linker and an alkyl chain linker involves a trade-off between different physicochemical properties.

FeaturePEG LinkerAlkyl Linker
Solubility More hydrophilic, generally improves aqueous solubility.More hydrophobic, can decrease aqueous solubility.
Flexibility Highly flexible.Flexible, but generally more rigid than a PEG chain of similar length.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally more metabolically stable.
Cell Permeability Can improve permeability by balancing hydrophilicity.Can improve permeability due to increased lipophilicity, but may also lead to non-specific binding.

Section 3: Data Presentation

The following table provides representative data on how PEGylation can improve the solubility of a PROTAC. The data is a composite from multiple studies and is intended to be illustrative.

PROTACLinkerAqueous Solubility (µM)LogP
Hypothetical PROTAC A No Linker (Conceptual)< 15.5
PROTAC A Analogue 1 4-atom Alkyl Chain~55.2
PROTAC A Analogue 2 PEG4~504.1
PROTAC A Analogue 3 PEG8>1003.5

Data is representative and compiled for illustrative purposes.

Section 4: Experimental Protocols

Protocol for PROTAC Synthesis using this compound (via Tosylation)

This protocol describes a two-step synthesis of a PROTAC where the hydroxyl group of the linker is first activated by tosylation, followed by coupling to an amine-containing E3 ligase ligand, debenzylation, and finally coupling to an amine-containing warhead.

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield TsO-PEG4-Benzyl ester.

Step 2: Coupling with Amine-functionalized E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and TsO-PEG4-Benzyl ester (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-PEG4-Benzyl ester conjugate.

Step 3: Debenzylation of the Ester

  • Dissolve the E3 ligase ligand-PEG4-Benzyl ester conjugate in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the carboxylic acid.

Step 4: Amide Coupling with Amine-functionalized Warhead

  • Dissolve the carboxylic acid from Step 3 (1.0 eq), the amine-containing warhead (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol for Kinetic Solubility Assay (Shake-Flask Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Preparation of Test Solutions: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final theoretical concentration of 200 µM with 2% DMSO.

  • Equilibration: Shake the solutions at room temperature for 24 hours.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound.

  • Quantification: Carefully take an aliquot of the supernatant and analyze the concentration of the dissolved PROTAC by a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Section 5: Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps start Start Materials linker HO-PEG4-Bn Ester start->linker e3_ligand Amine-E3 Ligand start->e3_ligand warhead Amine-Warhead start->warhead step1 1. Tosylation of Linker linker->step1 step2 2. Coupling with E3 Ligand e3_ligand->step2 step4 4. Amide Coupling with Warhead warhead->step4 step1->step2 step3 3. Debenzylation step2->step3 step3->step4 final_protac Final PROTAC step4->final_protac

Caption: Synthetic workflow for a PROTAC using this compound.

BTK Signaling Pathway Inhibition by a BTK-PROTAC

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTK_PROTAC BTK-PROTAC Degradation BTK Degradation BTK_PROTAC->Degradation Degradation->BTK

Caption: Inhibition of the BTK signaling pathway via PROTAC-mediated degradation.

References

stability issues of HO-PEG4-Benzyl ester under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HO-PEG4-Benzyl Ester

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues related to pH conditions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a molecule that combines a polyethylene glycol (PEG) chain with a benzyl ester functional group. The overall stability is influenced by both components. The PEG backbone is generally stable, but the benzyl ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3][4] The molecule is also sensitive to oxidation and light.[5]

Q2: What are the primary degradation products of this compound in aqueous solutions?

A2: The primary degradation pathway is the hydrolysis of the ester bond. This reaction yields HO-PEG4-carboxylic acid and benzyl alcohol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability and shelf-life, the compound should be stored under dry, inert conditions. For long-term storage, it is strongly recommended to store the product in a freezer (-15°C to -40°C), under a dry nitrogen or argon atmosphere, and protected from light. When not in use, ensure the container is tightly sealed to prevent moisture exposure, which can lead to hydrolysis. Dry storage is preferable to storage in buffer solutions to maintain bioactivity and prevent hydrolysis.

Q4: Can I store this compound in a buffer solution?

A4: While short-term storage in a neutral buffer (pH ~6.5-7.4) may be acceptable for immediate experimental use, long-term storage in aqueous buffers is not recommended. Both acidic and alkaline pH will catalyze the hydrolysis of the benzyl ester bond, leading to sample degradation. If you must store it in solution, use a sterile, neutral buffer and keep it refrigerated (4°C) for a very short period, but frozen storage (-20°C or below) is preferable.

Troubleshooting Guide

Issue 1: I observe an unexpected peak in my HPLC/LC-MS analysis after incubating my compound in a solution.

  • Possible Cause: This is likely due to the hydrolysis of the benzyl ester. The new peak could correspond to either HO-PEG4-carboxylic acid or benzyl alcohol.

  • Troubleshooting Steps:

    • Check the pH: Verify the pH of the solution in which the compound was incubated. Ester hydrolysis is significantly accelerated at pH values below 6 and above 8.

    • Analyze the Peak: If using LC-MS, check the mass of the new peak. The expected mass for HO-PEG4-carboxylic acid will be different from the parent compound. Benzyl alcohol is a small, volatile impurity that may also be detected.

    • Run a Control: Incubate the compound in a freshly prepared, neutral buffer (pH 7.0) under the same conditions to see if the unexpected peak still appears or is significantly reduced.

    • Preventative Measures: For future experiments, ensure that all solutions are pH-neutral or that the incubation time in non-neutral buffers is minimized. Consider performing experiments at a lower temperature to reduce the rate of hydrolysis.

Issue 2: My experimental results are inconsistent or show a loss of activity over time.

  • Possible Cause: Inconsistency can arise from the degradation of the this compound, which alters the concentration of the active compound. The ester group might be critical for the compound's function or subsequent conjugation chemistry.

  • Troubleshooting Steps:

    • Verify Purity: Before each experiment, verify the purity of your stock solution or solid compound, especially if it is from an older batch or has been stored improperly. HPLC is a suitable method for this.

    • Review Storage Conditions: Confirm that the compound has been stored under the recommended conditions (frozen, dry, inert atmosphere, protected from light). High temperatures and exposure to oxygen can accelerate degradation.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use. Avoid using solutions that have been stored for extended periods, particularly at room temperature or in non-neutral pH buffers.

Quantitative Data on Stability

pH ConditionExpected StabilityRelative Half-Life (t½)Primary Degradation Pathway
< 4.0 (Strongly Acidic) Very LowVery ShortAcid-Catalyzed Hydrolysis
4.0 - 6.0 (Acidic) Low to ModerateShortAcid-Catalyzed Hydrolysis
6.5 - 7.5 (Neutral) HighLongMinimal Hydrolysis
8.0 - 10.0 (Basic) Low to ModerateShortBase-Catalyzed Hydrolysis
> 10.0 (Strongly Basic) Very LowVery ShortBase-Catalyzed Hydrolysis

Note: This table is for illustrative purposes. Actual rates depend on temperature, buffer composition, and concentration.

Experimental Protocols

Protocol: pH-Dependent Stability Assessment using HPLC

This protocol outlines a method to evaluate the stability of this compound at different pH values.

1. Materials:

  • This compound

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (ACN) and high-purity water

  • pH meter

2. Procedure:

  • Prepare Buffers: Prepare a series of buffer solutions at your desired pH values (e.g., pH 4.0, 7.0, 9.0).

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (like ACN) to create a concentrated stock solution.

  • Sample Incubation:

    • For each pH value, dilute the stock solution into the respective buffer to a final concentration of approximately 1 mg/mL.

    • Divide each solution into aliquots for different time points (e.g., t=0, 2, 4, 8, 24 hours).

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • At each time point, take an aliquot from each pH solution and quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

    • Inject the sample into the HPLC system.

    • Use a suitable gradient elution method (e.g., Water/ACN with 0.1% TFA) to separate the parent compound from its degradation products.

  • Data Analysis:

    • Monitor the peak area of the parent this compound at each time point for each pH condition.

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Calculate the degradation rate constant and the half-life (t½) at each pH.

Visualizations

G Diagram 1: Hydrolysis Pathway of this compound parent This compound hydrolysis Ester Hydrolysis parent->hydrolysis acid_cat Acidic Conditions (H+, pH < 7) acid_cat->hydrolysis base_cat Basic Conditions (OH-, pH > 7) base_cat->hydrolysis prod_acid HO-PEG4-Carboxylic Acid prod_alc Benzyl Alcohol hydrolysis->prod_acid hydrolysis->prod_alc G Diagram 2: Experimental Workflow for pH Stability Study prep_stock 1. Prepare Stock Solution of this compound incubate 3. Dilute Stock into Buffers & Incubate at Temp (T) prep_stock->incubate prep_buffers 2. Prepare Buffers (e.g., pH 4, 7, 9) prep_buffers->incubate sample 4. Collect Aliquots at Time Points (t=0, 2, 4...) incubate->sample analyze 5. Analyze by HPLC/LC-MS sample->analyze data 6. Plot % Remaining vs. Time & Calculate Half-Life analyze->data G Diagram 3: Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak in HPLC? check_ph Was solution pH acidic or basic? start->check_ph hydrolysis Conclusion: Peak is likely from Ester Hydrolysis check_ph->hydrolysis  Yes other Conclusion: Consider other issues (oxidation, impurity) check_ph->other  No

References

Technical Support Center: Optimizing HO-PEG4-Benzyl Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction times for HO-PEG4-Benzyl ester coupling. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and application of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for slow or incomplete this compound coupling reactions?

A1: Slow or incomplete coupling reactions are frequent challenges in PEGylation. Several factors can contribute to this issue:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid partner for the esterification reaction typically requires activation to a more reactive species. Without proper activation, the reaction with the hydroxyl group of this compound will be sluggish.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly influence the reaction kinetics. The chosen conditions must be optimized for the specific coupling chemistry being used.[1]

  • Steric Hindrance: The bulky nature of the PEG chain or the substrate molecule can physically obstruct the reactive groups, slowing down the reaction rate.[1]

  • Hydrolysis of Activated Species: Activated intermediates, such as activated esters, are susceptible to hydrolysis, especially in the presence of moisture. This reduces the concentration of the reactive species available for coupling.[1]

  • Poor Solubility: For an efficient reaction, all reactants must be fully dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and consequently, slow reaction rates.[1]

Q2: What are the recommended coupling chemistries for forming an ester linkage with this compound?

A2: The terminal hydroxyl group of this compound is not inherently reactive and typically requires the activation of the coupling partner, which is usually a carboxylic acid. The most common and effective strategy is esterification with an activated carboxylic acid. This is often achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), frequently in the presence of an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester.

Q3: How can I monitor the progress of my coupling reaction?

A3: The progress of the coupling reaction can be monitored by various analytical techniques. Commonly used methods include:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Regularly sampling the reaction mixture and analyzing it with one of these techniques will allow you to track the consumption of starting materials and the formation of the desired product.

Q4: What are the best practices for handling and storing this compound and its activated derivatives?

A4: To ensure the integrity of your reagents:

  • Store this compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C for long-term storage.

  • Activated PEG derivatives, such as p-nitrophenyl carbonates, should also be stored under an inert atmosphere at -20°C until use.

  • Always use anhydrous solvents and perform reactions under an inert atmosphere to prevent the hydrolysis of activated esters.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Yield of PEGylated Product The reaction has reached equilibrium (for reversible reactions like Fischer-Speier esterification).Use a large excess of one of the reactants or remove a byproduct (like water) to shift the equilibrium towards the product.
Insufficient catalyst.Increase the amount of catalyst used in the reaction.
Reaction time is too short.Monitor the reaction until it has gone to completion using an appropriate analytical method.
Hydrolysis of the activated ester.Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere.
Formation of N-acylurea byproduct (with DCC/EDC) The activated O-acylisourea intermediate is rearranging.Add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to the reaction mixture to form a more stable active ester.
Difficulty in Purifying the Product Unreacted starting materials co-elute with the product.Use an excess of the more volatile reactant and remove it by distillation after the reaction. Perform an aqueous workup to remove water-soluble impurities.
The dicyclohexylurea (DCU) byproduct from DCC coupling is difficult to remove.Filter the reaction mixture to remove the precipitated DCU. Sometimes, a solvent in which the desired ester is soluble but DCU is not can be used for selective extraction. Alternatively, use a water-soluble carbodiimide like EDC, which allows for the urea byproduct to be removed with an aqueous wash.
Reaction is Very Slow Low reaction temperature.Gradually increase the reaction temperature in increments of 10°C, while monitoring for any potential degradation of reactants.
Poor mixing.Ensure efficient stirring, especially if a heterogeneous catalyst is used.
Suboptimal pH for EDC couplings.Maintain a slightly acidic pH (around 4.5-6.0) during the activation step, followed by a neutral to slightly basic pH (7.0-8.0) for the coupling step with the alcohol.

Experimental Protocols

Protocol 1: Activation of a Carboxylic Acid using EDC/NHS and Coupling to this compound

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using EDC and NHS as coupling agents.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Activation: Add EDC (1.1 equivalents) to the solution and stir the mixture at room temperature for 4-6 hours to activate the carboxylic acid by forming an NHS ester.

  • Coupling: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification: Once the reaction is complete, quench any remaining active ester with a small amount of water or a primary amine. Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as column chromatography or precipitation.

Protocol 2: Activation of this compound via Tosylation and Subsequent Amine Coupling

This protocol outlines a two-step process to first activate the hydroxyl group of this compound and then couple it to a primary amine.

Step 1: Activation (Tosylation)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add TEA (1.5 - 4 eq.) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 - 3 eq.) in anhydrous DCM.

  • Allow the reaction to proceed at 0°C to room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG derivative.

Step 2: Amine Coupling

Materials:

  • Tosylated this compound

  • Primary amine-containing molecule

  • Anhydrous solvent (e.g., DMF or ACN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the tosylated this compound (1.0 eq.) and the primary amine (1.5-3 eq.) in an anhydrous solvent under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate chromatographic technique (e.g., silica gel chromatography or reverse-phase HPLC).

Data Presentation

Table 1: Typical Reaction Conditions for EDC/NHS Coupling

ParameterValueReference
Carboxylic Acid:EDC:NHS Molar Ratio1 : 1.1 : 1.1
Carboxylic Acid:this compound Molar Ratio1 : 1
SolventAnhydrous DCM or DMF
Activation Time4 - 6 hours
Coupling Reaction Time4 - 24 hours
TemperatureRoom Temperature

Table 2: Troubleshooting Guide for Reaction Time Optimization

ObservationPotential CauseSuggested Optimization
Reaction is slowLow TemperatureIncrease temperature in 10°C increments, monitoring for degradation.
Suboptimal pH (EDC coupling)Maintain pH 4.5-6.0 for activation, then 7.0-8.0 for coupling.
Insufficient ActivationIncrease molar equivalents of EDC/NHS to 1.5-2 eq. relative to the carboxylic acid.
Incomplete ReactionHydrolysis of Activated EsterUse anhydrous solvents and an inert atmosphere.
Steric HindranceMay require longer reaction times or a more reactive coupling agent.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification start Carboxylic Acid + NHS add_edc Add EDC in Anhydrous DCM start->add_edc Dissolve activated_ester Activated NHS Ester add_edc->activated_ester Stir 4-6h at RT add_peg Add this compound activated_ester->add_peg reaction Stir 4-24h at RT add_peg->reaction product PEGylated Product reaction->product quench Quench Reaction product->quench purify Purification (e.g., Chromatography) quench->purify final_product Pure PEGylated Product purify->final_product

Caption: Workflow for EDC/NHS mediated coupling of a carboxylic acid to this compound.

troubleshooting_logic start Slow or Incomplete Reaction? check_activation Is the carboxylic acid activated? start->check_activation Yes check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes solution_activation Use coupling agents like EDC/NHS. Increase equivalents if needed. check_activation->solution_activation No check_moisture Is the reaction anhydrous? check_conditions->check_moisture Yes solution_conditions Optimize Temperature and pH. check_conditions->solution_conditions No check_solubility Are all reactants dissolved? check_moisture->check_solubility Yes solution_moisture Use anhydrous solvents and inert atmosphere. check_moisture->solution_moisture No solution_solubility Choose a more suitable solvent. check_solubility->solution_solubility No

Caption: Troubleshooting logic for slow or incomplete coupling reactions.

References

Validation & Comparative

HO-PEG4-Benzyl Ester in PROTAC Efficacy: A Comparative Guide to Linker Selection

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed. This guide provides a comparative analysis of PROTACs utilizing a specific PEG linker, HO-PEG4-Benzyl ester, versus those with other common PEG and alkyl linkers, supported by experimental data to inform rational PROTAC design.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity. The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[][2] Key parameters used to quantify PROTAC efficacy are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

Comparing Linker Types: Flexibility vs. Rigidity

PROTAC linkers can be broadly categorized as flexible or rigid, each with distinct advantages and disadvantages that impact PROTAC performance.

Flexible Linkers (Alkyl and PEG Chains):

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[3] Approximately 55% of reported PROTACs utilize PEG linkers, while 30% use alkyl chains.[4]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[3] However, their hydrophobic nature can negatively impact the solubility of the PROTAC molecule.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC. The flexibility of PEG linkers allows them to adopt various conformations, increasing the likelihood of forming a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Rigid Linkers (incorporating cyclic or aromatic moieties):

Rigid linkers, which often contain structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can be advantageous by:

  • Pre-organizing the PROTAC: A rigid linker can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.

  • Enhancing Selectivity: By disfavoring the formation of off-target ternary complexes, rigid linkers can improve the selectivity of the PROTAC.

  • Improving Physicochemical Properties: Rigid linkers can lead to improved pharmacokinetic properties.

The This compound linker represents a hybrid approach, combining the flexible nature of a PEG4 chain with the rigidity of a benzyl group.

The Benzyl Group: More Than a Spacer

The inclusion of a benzyl group within a PEG linker, as seen in this compound, can offer specific advantages beyond simply connecting the two ligands. The para-disubstituted aryl unit can provide conformational restriction, effectively mimicking a more rigid linker structure. This can help to properly orient the warhead and the E3 ligase ligand for optimal ternary complex formation.

A notable example is the PROTAC ACBI1 , which utilizes a benzyl-containing linker. This design was intended to provide conformational restriction and to facilitate a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase. This additional interaction can contribute to the stability of the ternary complex and, consequently, the degradation efficacy.

Quantitative Comparison of PROTACs with Different Linkers

While direct head-to-head comparative data for PROTACs using this compound versus other PEG linkers is limited in the public domain, we can analyze data from various studies to understand the impact of different linker types and lengths on PROTAC performance.

Table 1: Comparison of PROTAC Efficacy with Different Linker Types

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ACBI1 SMARCA2VHLBenzyl-containing-6>95
ACBI1 SMARCA4VHLBenzyl-containing-11>95
ACBI1 PBRM1VHLBenzyl-containing-32>95
TBK1 Degrader TBK1-Alkyl/Ether21396
TBK1 Degrader TBK1-Alkyl/Ether2929276
AR-targeting SNIPER ARIAPPEG--Exhibited degradation at 3 µM
AR-targeting SNIPER (modified) ARIAPDisubstituted Phenyl--No activity
CRBN Degrader CRBNVHLAlkyl9Concentration-dependent decrease-
CRBN Degrader (modified) CRBNVHLPEG39Weak degradation-

Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary. A direct comparison is most accurate when performed within the same study.

From the table, we can observe that the benzyl-containing PROTAC, ACBI1, demonstrates potent degradation of its targets with low nanomolar DC50 values. The comparison of the TBK1 degraders highlights the critical role of linker length, where a 21-atom linker was significantly more potent than a 29-atom linker. Furthermore, the replacement of a flexible PEG linker with a rigid disubstituted phenyl ring in an AR-targeting SNIPER resulted in a loss of activity, suggesting that while rigidity can be beneficial, the specific conformation it induces is crucial for productive ternary complex formation. The case of the CRBN degraders, where an alkyl linker was more effective than a PEG linker of the same length, indicates that the atomic composition of the linker can also significantly impact efficacy.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Western Blotting for DC50 and Dmax Determination

This protocol outlines the steps to quantify target protein degradation via Western blotting.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

  • Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

PROTAC Synthesis using this compound

This protocol provides a general workflow for synthesizing a PROTAC using this compound as a linker building block. This typically involves a multi-step synthesis.

1. Activation of this compound:

  • The terminal hydroxyl group of this compound is typically activated for subsequent coupling reactions. A common method is tosylation.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0°C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and stir the reaction overnight at room temperature.

  • Work up the reaction to isolate the activated linker, HO-PEG4-Benzyl-OTs.

2. Coupling with the First Ligand (e.g., E3 Ligase Ligand):

  • The activated linker is then reacted with the first ligand, which typically contains a nucleophilic group like an amine.

  • Dissolve the amine-containing ligand (1.0 eq) and the activated linker (1.1 eq) in an anhydrous solvent like DMF.

  • Add a base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at an elevated temperature (e.g., 60°C) overnight.

  • Purify the resulting ligand-linker conjugate using chromatography.

3. Deprotection of the Benzyl Ester (if necessary):

  • The benzyl ester may serve as a protecting group for a carboxylic acid functionality. If this acid is needed for coupling to the second ligand, the benzyl group is removed, typically by catalytic hydrogenolysis.

4. Coupling with the Second Ligand (e.g., Target Protein Ligand):

  • The ligand-linker conjugate is then coupled to the second ligand. This is often achieved via an amide bond formation if one of the components has a carboxylic acid and the other has an amine.

  • Dissolve the ligand-linker conjugate, the second ligand, and a coupling reagent (e.g., PyBOP, 1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

  • Purify the final PROTAC product using preparative HPLC.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound->Proteasome Recognition PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Seeding & Treatment (Varying PROTAC concentrations) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Target Protein & Loading Control) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, Normalization) H->I J DC50 & Dmax Determination I->J

Western Blot Experimental Workflow

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and effective PROTAC. While flexible PEG and alkyl linkers are widely used and offer synthetic convenience, the incorporation of rigid elements, such as a benzyl group in the this compound linker, can provide distinct advantages. These include conformational restriction to favor a bioactive conformation and the potential for specific, stabilizing interactions within the ternary complex. The available data, exemplified by the potent activity of the benzyl-containing PROTAC ACBI1, suggests that such a hybrid linker design strategy holds significant promise. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical evaluation of a diverse range of linker architectures to achieve maximal degradation efficacy.

References

A Comparative Guide: HO-PEG4-Benzyl Ester vs. Alkyl Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the choice of linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) molecule's success. This guide provides a detailed comparison of two commonly employed linker classes: polyethylene glycol (PEG)-based linkers, specifically exemplified by HO-PEG4-Benzyl ester, and traditional alkyl linkers. This analysis, aimed at researchers, scientists, and drug development professionals, offers a comprehensive overview of their respective impacts on degradation efficacy, cellular permeability, and ternary complex formation, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alkyl Linkers

The chemical composition of the linker profoundly influences a PROTAC®'s physicochemical properties and biological activity.[1] PEG linkers, characterized by their repeating ethylene glycol units, are known for enhancing the solubility and biocompatibility of PROTAC® molecules.[1] In contrast, alkyl linkers, composed of saturated hydrocarbon chains, offer synthetic simplicity and chemical stability but tend to be more hydrophobic.[1]

Quantitative Data Summary

The following tables summarize the performance of PROTACs utilizing PEG-based and alkyl linkers in key assays for targeted protein degradation. The data presented here is a synthesis of findings from multiple studies investigating the degradation of the BET bromodomain protein BRD4, a well-characterized target in cancer therapy.

Linker TypePROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG-based MZ1 (PEG linker)BRD4HeLa~100>90[2]
Alkyl-based Compound with C3 alkyl linkerBRD4JurkatNot specified~32[3]

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax). This table highlights the potent degradation of BRD4 by the PEG-linked PROTAC® MZ1, achieving over 90% degradation at nanomolar concentrations. In contrast, an example of an alkyl-linked PROTAC® showed more modest degradation of the same target.

Linker TypePROTAC ExamplePermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
PEG-based VHL-based PROTAC® with PEG linkerPAMPA0.6
Alkyl-based VHL-based PROTAC® with alkyl linkerPAMPA0.002

Table 2: Comparison of Cellular Permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) data indicates that the PEG-based linker conferred significantly higher passive permeability compared to the alkyl linker in this specific VHL-based PROTAC® series. This is a critical factor for a PROTAC®'s ability to reach its intracellular target.

Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of rational PROTAC® design. Below are detailed protocols for essential assays used to characterize and compare PROTAC® linkers.

Protocol 1: Western Blotting for Determination of DC50 and Dmax

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC® treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa) at a suitable density in 6-well plates and allow them to adhere overnight.
  • Prepare a serial dilution of the PROTAC® (e.g., from 1 µM to 0.1 nM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
  • Treat the cells with the different PROTAC® concentrations and incubate for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using densitometry software.
  • Normalize the target protein intensity to the loading control for each sample.
  • Plot the normalized protein levels against the PROTAC® concentration to generate a dose-response curve and determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC® across an artificial lipid membrane.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the PROTAC® in DMSO.
  • Prepare the artificial membrane solution (e.g., 4% lecithin in dodecane).
  • Prepare the acceptor buffer (e.g., PBS).

2. Assay Plate Preparation:

  • Add the acceptor buffer to the wells of a 96-well acceptor plate.
  • Coat the filter membrane of a 96-well donor plate with the artificial membrane solution.

3. Permeability Assay:

  • Prepare the donor solution by diluting the PROTAC® stock solution in a suitable buffer to the desired final concentration (e.g., 10 µM).
  • Add the donor solution to the wells of the coated donor plate.
  • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
  • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).

4. Sample Analysis:

  • After incubation, carefully separate the donor and acceptor plates.
  • Determine the concentration of the PROTAC® in both the donor and acceptor wells using LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp = (V_A / (Area * time)) * ([Drug]_acceptor / [Drug]_donor)
  • Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This protocol describes a method to monitor the formation of the Target-PROTAC®-E3 ligase ternary complex in living cells.

1. Cell Line Preparation:

  • Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase tag (e.g., BRD4-NanoLuc®) and the E3 ligase fused to a HaloTag® (e.g., HaloTag®-VHL).

2. Assay Setup:

  • Plate the transfected cells in a 96-well plate.
  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.
  • Prepare a serial dilution of the PROTAC® and add it to the cells.

3. BRET Measurement:

  • Add the NanoBRET™ Nano-Glo® Substrate to the wells.
  • Measure the donor emission (NanoLuc®) and acceptor emission (NanoBRET™ 618) using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
  • An increase in the NanoBRET™ ratio upon addition of the PROTAC® indicates the formation of the ternary complex.

Visualizing the Mechanism of Action

To better understand the processes involved in targeted protein degradation, the following diagrams illustrate the key experimental workflow and the downstream signaling consequences of BRD4 degradation.

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assays In Vitro & Cellular Assays cluster_evaluation Performance Evaluation Warhead Target Ligand (e.g., for BRD4) Linker Linker (this compound or Alkyl) Warhead->Linker PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., for VHL/CRBN) E3_Ligand->Linker Degradation_Assay Degradation Assay (Western Blot) Determine DC50 & Dmax PROTAC->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) PROTAC->Permeability_Assay Ternary_Complex_Assay Ternary Complex Assay (NanoBRET™) PROTAC->Ternary_Complex_Assay Potency Potency Degradation_Assay->Potency Efficacy Efficacy Degradation_Assay->Efficacy Permeability Cellular Permeability Permeability_Assay->Permeability Ternary_Complex_Assay->Potency PK_PD Pharmacokinetics/ Pharmacodynamics Potency->PK_PD Efficacy->PK_PD Permeability->PK_PD

PROTAC Experimental Workflow

BRD4_Degradation_Signaling_Pathway cluster_protac PROTAC Action cluster_downstream Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Proteolysis cMyc c-Myc Transcription Downregulation Degradation->cMyc Leads to Cell_Cycle Cell Cycle Arrest cMyc->Cell_Cycle Apoptosis Apoptosis Induction cMyc->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

BRD4 Degradation Signaling Pathway

Conclusion

The selection of a linker is a multi-faceted decision that requires careful consideration of its impact on a PROTAC®'s overall properties. PEG-based linkers, such as those derived from this compound, often confer favorable properties like enhanced solubility and cell permeability, which can translate to improved degradation potency. However, they may be more synthetically challenging and potentially have different metabolic stability profiles compared to simpler alkyl linkers. Alkyl linkers, while synthetically accessible, can lead to more hydrophobic molecules with lower permeability. Ultimately, the optimal linker is target- and system-dependent, necessitating the empirical evaluation of a diverse set of linkers to identify the ideal candidate for a given therapeutic application. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions in the rational design of next-generation protein degraders.

References

A Comparative Guide to the Mass Spectrometry Analysis of PROTACs Synthesized with HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based analytical strategies for Proteolysis Targeting Chimeras (PROTACs) synthesized using an HO-PEG4-Benzyl ester linker. We will explore how this linker compares to other common linker types and provide supporting experimental data and detailed protocols to aid in the rational design and analysis of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Analysis

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity and analytical behavior. The this compound linker, a member of the polyethylene glycol (PEG) family, imparts specific properties to the PROTAC that influence its mass spectrometry analysis. PEG linkers are known for their hydrophilicity, which can improve solubility and cell permeability.[1][2] However, the flexible nature of PEG chains can also present challenges in mass spectrometry, such as in-source fragmentation and the generation of complex spectra.[3]

Comparison of Linker Types in PROTAC Mass Spectrometry Analysis

The choice of linker significantly impacts the analytical characteristics of a PROTAC. Here, we compare the this compound (a flexible PEG linker) with two other common linker classes: alkyl chains (flexible) and rigid linkers.

Linker TypeKey Characteristics Relevant to Mass SpectrometryAdvantages in MS AnalysisChallenges in MS Analysis
This compound (Flexible PEG) Hydrophilic, flexible, defined length.Improved solubility can aid sample preparation. Regular repeating units can produce predictable fragmentation patterns.[2]Prone to in-source fragmentation, leading to complex spectra.[3] Polydispersity in longer PEG chains (not applicable to PEG4) can complicate spectral interpretation.
Alkyl Chains (Flexible) Hydrophobic, flexible.Synthetically straightforward. Can provide a range of lengths for structure-activity relationship studies.Hydrophobicity may lead to aggregation and non-specific binding, affecting sample analysis. Flexibility can lead to multiple conformations, potentially broadening peaks.
Rigid Linkers (e.g., piperazine, aromatic rings) Conformational constraint.Can lead to more defined structures, potentially simplifying spectra and improving chromatographic resolution. May enhance metabolic stability.Synthesis can be more complex. Reduced flexibility might hinder the formation of a productive ternary complex in some cases.

Quantitative Data Presentation

The efficacy of a PROTAC is often determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Mass spectrometry-based proteomics is a key technique for quantifying these parameters. The choice of linker can significantly influence these values.

Table 1: Impact of Linker Composition on PROTAC Efficacy

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether (<12 atoms)No degradation-
TBK1Alkyl/Ether (12-29 atoms)3 - 29276 - 96
BRD4Flexible (PEG)54Exhibited degradation
BRD4Rigid (Disubstituted)More Potent-
BTKShort PEG Linkers (<5 units)Inactive-
BTKLonger PEG Linkers (≥5 units)1 - 40Potent Degradation

This table summarizes data from multiple sources to illustrate the general trends observed with different linker types. Specific values are highly dependent on the target protein, E3 ligase, and specific ligand chemistries.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates this pathway.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Conjugation E3 E3 Ubiquitin Ligase E2->E3 Ligation Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

Experimental Workflow: Native Mass Spectrometry of PROTAC Ternary Complexes

Native mass spectrometry is a powerful technique to study the non-covalent interactions between the PROTAC, the target protein, and the E3 ligase. This workflow outlines the key steps.

Native_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Protein_Prep Prepare POI and E3 Ligase in volatile buffer (e.g., ammonium acetate) Incubation Incubate POI, E3 Ligase, and PROTAC at desired concentrations Protein_Prep->Incubation PROTAC_Prep Prepare PROTAC stock in compatible solvent (e.g., DMSO) PROTAC_Prep->Incubation nESI Nano-electrospray Ionization (nESI) Gentle ionization to preserve non-covalent complexes Incubation->nESI MS_Acquisition High-resolution Mass Spectrometry Acquire spectra in the high m/z range nESI->MS_Acquisition Deconvolution Deconvolution of Spectra Determine masses of intact species MS_Acquisition->Deconvolution Identification Identify peaks corresponding to: - Monomeric proteins - Binary complexes - Ternary complex Deconvolution->Identification Quantification Relative Quantification Compare peak intensities to assess complex formation Identification->Quantification

Caption: A typical workflow for the analysis of PROTAC ternary complexes by native mass spectrometry.

Experimental Protocols

Accurate and reproducible data are essential for evaluating PROTACs. Below are detailed methodologies for key mass spectrometry-based experiments.

Protocol 1: Native Mass Spectrometry for Ternary Complex Analysis

This protocol is adapted from established methods for studying PROTAC-mediated protein complexes.

1. Sample Preparation:

  • Reconstitute purified Protein of Interest (POI) and E3 ligase complex (e.g., VCB) in a volatile buffer such as 100 mM ammonium acetate, pH 6.8.

  • Prepare a stock solution of the PROTAC (e.g., with a this compound linker) in 100% DMSO.

  • Mix the POI and E3 ligase to a final concentration of 5 µM each.

  • Add the PROTAC to the protein mixture at varying concentrations (e.g., 0-20 µM). Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow complex formation.

2. Mass Spectrometry Analysis:

  • Use a high-resolution mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

  • Load 2-5 µL of the sample into a pulled borosilicate capillary.

  • Apply gentle instrument settings to preserve non-covalent interactions. Typical parameters include:

    • Capillary voltage: 1.2-1.6 kV

    • Cone voltage: 50-150 V

    • Source temperature: 40-80 °C

  • Acquire mass spectra over a high m/z range (e.g., 2000-10000 m/z) to detect the large protein complexes.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the detected species.

  • Identify the peaks corresponding to the monomeric POI and E3 ligase, the binary complexes (POI-PROTAC and E3-PROTAC), and the ternary complex (POI-PROTAC-E3).

  • Calculate the relative abundance of each species by integrating the peak areas to semi-quantitatively assess ternary complex formation.

Protocol 2: LC-MS/MS for PROTAC Degradation Quantification

This protocol outlines a general method for quantifying the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Lysis:

  • Plate cells at an appropriate density and treat with the PROTAC (with this compound or other linkers) at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Harvest the cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. Protein Digestion:

  • Take a fixed amount of protein from each sample (e.g., 50 µg).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using trypsin overnight at 37°C.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).

  • Use a suitable reversed-phase column for peptide separation.

  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for MS/MS analysis.

4. Data Analysis:

  • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Perform protein identification by searching the MS/MS spectra against a relevant protein database.

  • Quantify the relative abundance of the target protein across the different treatment conditions using label-free quantification (LFQ) or isobaric labeling (e.g., TMT) approaches.

  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Characterization of PEGylated PROTACs by In-Source Fragmentation

For PROTACs with PEG linkers like this compound, in-source fragmentation can be a useful tool to confirm the presence of the PEG moiety.

1. Sample Preparation:

  • Prepare a solution of the purified PROTAC in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Infuse the sample directly into the mass spectrometer or use a simple LC method.

  • Gradually increase the in-source collision-induced dissociation (CID) energy (or cone voltage on some instruments).

  • Acquire full scan mass spectra at each energy level.

3. Data Analysis:

  • Look for the appearance of fragment ions corresponding to the neutral loss of ethylene glycol units (44 Da) from the parent PROTAC molecule.

  • The characteristic fragmentation pattern of the PEG linker can help to confirm the structure of the PROTAC.

Conclusion

The mass spectrometry analysis of PROTACs is a multifaceted endeavor where the choice of linker plays a pivotal role. The this compound linker, while offering benefits in terms of solubility, requires careful optimization of MS parameters to manage potential in-source fragmentation. By employing techniques such as native MS for ternary complex analysis and LC-MS/MS for degradation quantification, researchers can gain a comprehensive understanding of their PROTAC's behavior. Comparing the performance of different linker types, including flexible PEG and alkyl chains versus rigid linkers, is crucial for the rational design of potent and selective protein degraders. The protocols and data presented in this guide provide a framework for the robust and reliable mass spectrometry analysis of this promising class of therapeutic agents.

References

A Comparative Guide to the NMR Characterization of HO-PEG4-Benzyl Ester and Its Alternatives for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of HO-PEG4-Benzyl ester and its alternatives, which are pivotal molecules in the fields of bioconjugation and drug delivery. These polyethylene glycol (PEG) linkers are instrumental in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding their structural features through NMR is critical for quality control and ensuring the desired functionality of the final conjugate.

Performance Comparison: NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and two common alternatives: a Boc-protected and a Fmoc-protected PEG4 linker. The data is compiled from publicly available spectra and spectral prediction tools, providing a reliable reference for researchers.

Table 1: ¹H NMR Chemical Shift Comparison (in ppm)

Assignment This compound Boc-NH-PEG4-COOH Fmoc-NH-PEG4-COOH
PEG Backbone (-CH₂CH₂O-) 3.60 - 3.75 (m)3.55 - 3.70 (m)3.50 - 3.70 (m)
HO-CH₂- ~3.60 (t)--
-CH₂-O-Benzyl ~3.65 (t)--
Benzyl CH₂ ~4.55 (s)--
Benzyl Ar-H 7.25 - 7.40 (m)--
Boc (CH₃)₃C- -~1.44 (s)-
-NH-CH₂- -~3.25 (q)~3.35 (q)
-CH₂-COOH -~2.50 (t)~2.60 (t)
Fmoc CH, CH₂ --~4.22 (t), ~4.40 (d)
Fmoc Ar-H --7.30 - 7.80 (m)

Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)

Assignment This compound Boc-NH-PEG4-COOH Fmoc-NH-PEG4-COOH
PEG Backbone (-CH₂CH₂O-) ~70.5~70.3~70.2
HO-CH₂- ~61.5--
-CH₂-O-Benzyl ~69.8--
Benzyl CH₂ ~73.3--
Benzyl Ar-C ~127.7, ~128.4, ~138.3--
Boc C(CH₃)₃ -~28.4-
Boc (CH₃)₃C- -~79.1-
-NH-CH₂- -~40.3~40.5
-CH₂-COOH -~35.0~34.8
-COOH -~175.0~174.8
Fmoc CH, CH₂ --~47.3, ~67.2
Fmoc Ar-C --~120.0, ~125.1, ~127.1, ~127.7, ~141.3, ~143.9
Fmoc C=O --~156.4

Experimental Protocols

Accurate NMR characterization is contingent on meticulous experimental execution. Below are detailed protocols for sample preparation and data acquisition for the analysis of PEG-containing molecules.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Add approximately 0.6-0.7 mL of the solvent to the vial. Use a vortex mixer to ensure complete dissolution.[1] Visual inspection against a light source can help confirm the absence of particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Avoid any solid particles from entering the tube.

  • Internal Standard (Optional but Recommended for Quantitative Analysis): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable compound with a known concentration and non-overlapping signals) should be added.[2]

  • Degassing (for sensitive samples): For samples prone to oxidation or containing paramagnetic impurities, degassing can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

Protocol 2: NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Ensure the spectrometer is properly tuned and shimmed for the specific sample and solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to cover a range of at least -1 to 10 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): For quantitative analysis, use a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full relaxation between pulses.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wider spectral width, typically from 0 to 200 ppm, to encompass all carbon signals.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): Similar to ¹H NMR, a sufficient relaxation delay is crucial for quantitative measurements.

Visualizing the Application: Experimental Workflows

PEG linkers like this compound are fundamental in constructing complex biomolecules. Below are diagrams generated using Graphviz to illustrate their role in common bioconjugation workflows.

experimental_workflow_adc cluster_payload Linker-Payload Synthesis cluster_antibody Antibody Modification cluster_conjugation Conjugation & Purification Payload Payload Activated_Linker_Payload Activated Linker-Payload Payload->Activated_Linker_Payload Activation Linker This compound Linker->Activated_Linker_Payload Conjugation Conjugation Reaction Activated_Linker_Payload->Conjugation Antibody Antibody Reduced_Antibody Reduced Antibody (Thiol) Antibody->Reduced_Antibody Reduction Reduced_Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram illustrates the typical workflow for synthesizing an Antibody-Drug Conjugate (ADC) using a PEG linker.[3][4] The process involves the separate preparation of the linker-payload moiety and the antibody, followed by their conjugation and subsequent purification of the final ADC.

protac_formation PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: Mechanism of Action for PROTACs.

This diagram outlines the signaling pathway for protein degradation induced by a PROTAC molecule.[5] The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. PEG linkers are often incorporated into PROTAC design to improve solubility and optimize the spatial orientation of the two binding moieties.

References

The Length of the Bridge: How PEG Linkers Modulate the Biological Activity of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the biological activity of PROTACs with different PEG linker lengths, supported by experimental data, to aid in the rational design of these novel therapeutics.

The length of the PEG linker is not merely a spacer; it is a crucial determinant of a PROTAC's efficacy. An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] A linker that is too short can lead to steric hindrance, preventing the formation of this complex, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.

Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths

Systematic studies have demonstrated that modifying the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific biological system being targeted.

Case Study 1: Estrogen Receptor α (ERα)

In the development of PROTACs targeting the Estrogen Receptor α (ERα), a key driver in breast cancer, the linker length was found to be a critical factor in degradation efficiency. One study demonstrated that a PROTAC with a 16-atom linker was significantly more potent in degrading ERα compared to a similar PROTAC with a 12-atom linker, even though both exhibited comparable binding affinities for ERα.[2] This highlights that linker length optimization is paramount for achieving potent protein degradation.[2]

Linker Length (atoms)Target ProteinE3 LigaseDegradation Efficacy
12ERαVHLLess Potent
16ERαVHLMore Potent
Case Study 2: TANK-Binding Kinase 1 (TBK1)

Research on PROTACs targeting TANK-Binding Kinase 1 (TBK1), a protein involved in inflammatory diseases and cancer, revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%.

Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
< 12TBK1VHLInactiveN/A
21TBK1VHL396
29TBK1VHL29276
Case Study 3: Bruton's Tyrosine Kinase (BTK)

In the development of degraders for Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway and a target in B-cell malignancies, linker length and composition were also shown to be critical. A study on BTK PROTACs using a GDC-0853 warhead and a pomalidomide E3 ligase ligand found that degradation potency improved as the linker length decreased. The most potent degrader, PTD10, had the shortest linker in the series and a DC50 of 0.5 nM.[3] In another study, it was observed that PROTACs with shorter PEG linkers (less than 4 PEG units) had impaired activity, which was attributed to steric repulsion that hindered the formation of a stable ternary complex.[1]

PROTACLinker Composition/LengthTarget ProteinE3 LigaseDC50 (nM)
PTD1Longest in seriesBTKCRBN>10
PTD10Shortest in seriesBTKCRBN0.5

Experimental Protocols

To aid researchers in the evaluation of PROTACs with different linker lengths, detailed protocols for key experiments are provided below.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the PROTAC.

Materials:

  • Cells and cell culture reagents

  • PROTAC compounds

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours). Include a vehicle control.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Visualizing the Molecular Landscape

To further understand the context in which these PROTACs operate, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., ERα, TBK1, BTK) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Proteasome->Degradation

Caption: A diagram illustrating the general mechanism of action for a PROTAC.

Western_Blot_Workflow Western Blot Experimental Workflow CellCulture 1. Cell Culture & PROTAC Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis ProteinQuant 3. Protein Quantification CellLysis->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer (to membrane) SDSPAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detection 7. Detection (Chemiluminescence) Immunoblot->Detection Analysis 8. Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: A flowchart outlining the key steps of a Western Blot experiment.

Signaling_Pathways Simplified Signaling Pathways of Targeted Proteins cluster_ERa Estrogen Receptor α (ERα) Pathway cluster_TBK1 TBK1 Signaling Pathway cluster_BTK BTK Signaling Pathway Estrogen Estrogen ERa ERα Estrogen->ERa ERE Estrogen Response Element (DNA) ERa->ERE GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon Production IRF3->IFN BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream BCell B-Cell Proliferation & Survival Downstream->BCell

Caption: Simplified diagrams of the signaling pathways involving ERα, TBK1, and BTK.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The experimental data presented in this guide unequivocally demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase combination. By systematically evaluating a range of linker lengths using rigorous experimental protocols, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. This data-driven approach will be instrumental in accelerating the development of novel and effective PROTAC-based therapeutics for a wide range of diseases.

References

In Vitro Degradation of PROTACs: A Comparative Guide for Linkers Containing HO-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker, the component connecting the target protein-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of in vitro degradation assays for PROTACs, with a special focus on those incorporating an HO-PEG4-Benzyl ester linker motif. Due to the limited direct experimental data on this specific linker, this guide leverages data from PROTACs with structurally similar ester-based and polyethylene glycol (PEG) linkers to provide a comprehensive comparative analysis.

The Significance of Linker Composition in PROTAC Stability

The linker is not merely a spacer but an active contributor to the PROTAC's biological activity and stability.[1] Its composition, length, and flexibility influence the formation of a productive ternary complex between the target protein and the E3 ligase, and also dictate the molecule's physicochemical properties, such as solubility and permeability.[2][3] Linkers containing ester bonds, such as a benzyl ester, are of particular interest due to their potential susceptibility to hydrolysis by esterases present in plasma and intracellularly.[4] However, studies have shown that appropriate structural modifications around the ester bond can enhance stability.[5]

PEG linkers are frequently employed in PROTAC design to improve solubility and cell permeability. The this compound linker combines the hydrophilic properties of a PEG chain with a benzyl ester group, presenting a unique stability profile that requires careful in vitro evaluation.

Comparative Analysis of In Vitro Degradation

To predict the in vivo performance of a PROTAC, its stability is assessed in various in vitro systems. The two most common assays for evaluating the metabolic and hydrolytic stability of PROTACs are the microsomal stability assay and the plasma stability assay.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. A higher stability in this assay suggests a lower rate of hepatic clearance in vivo.

Plasma Stability Assay

This assay determines the stability of a PROTAC in plasma, which contains various enzymes, including esterases, that can degrade the molecule. For PROTACs containing ester linkers, this assay is crucial for identifying potential hydrolytic cleavage.

The following table summarizes representative quantitative data from studies on PROTACs with different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, target proteins, and E3 ligases used across different studies. The data for the "Ester Linker (Analogous)" is based on published findings for PROTACs containing ester functionalities intended to be representative for a benzyl ester-containing linker.

Linker TypeAssayKey FindingsHalf-Life (t½)Reference
Ester Linker (Analogous) Human Plasma StabilityEster-containing PROTACs can exhibit good plasma stability, suggesting that steric hindrance around the ester bond can protect against hydrolysis.> 90 min
PEG Linker Human Plasma StabilityPEG linkers generally confer good stability and solubility.Stable (>120 min)
Alkyl Linker Human Plasma StabilityAlkyl linkers are generally stable but can impact solubility.Stable (>120 min)
Ester Linker (Analogous) Human Liver MicrosomesMetabolic stability can be influenced by the overall structure of the PROTAC.Variable
PEG Linker Human Liver MicrosomesGenerally show good metabolic stability.> 60 min
Alkyl Linker Human Liver MicrosomesCan be susceptible to metabolism depending on the chain length and substitution.Variable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC stability.

Microsomal Stability Assay Protocol

This protocol outlines a common procedure for assessing the metabolic stability of a PROTAC using liver microsomes.

Materials:

  • Test PROTAC

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or Methanol (containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add the phosphate buffer and the liver microsome suspension.

  • Add the test PROTAC to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent PROTAC.

  • Calculate the half-life (t½) and intrinsic clearance from the rate of disappearance of the PROTAC over time.

Plasma Stability Assay Protocol

This protocol describes a typical procedure for evaluating the stability of a PROTAC in plasma.

Materials:

  • Test PROTAC

  • Pooled plasma (human, rat, or mouse), heparinized

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) or Methanol (containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add the plasma.

  • Add the test PROTAC to the plasma to reach the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

  • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample to determine the half-life (t½).

Visualizing PROTAC-Mediated Degradation and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its evaluation.

PROTAC_Degradation_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow In Vitro Degradation Assay Workflow CompoundPrep 1. Prepare PROTAC Stock Solution AssaySetup 2. Set up Assay (Microsomes or Plasma) CompoundPrep->AssaySetup Incubation 3. Incubate at 37°C AssaySetup->Incubation TimePoints 4. Sample at Multiple Time Points Incubation->TimePoints Quenching 5. Quench Reaction TimePoints->Quenching ProteinPrecipitation 6. Protein Precipitation Quenching->ProteinPrecipitation Analysis 7. LC-MS/MS Analysis ProteinPrecipitation->Analysis DataAnalysis 8. Data Analysis (Calculate t½) Analysis->DataAnalysis

A typical experimental workflow for in vitro degradation assays.

Conclusion

The in vitro degradation profile of a PROTAC is a critical parameter that influences its development as a therapeutic agent. For PROTACs incorporating an this compound linker, a thorough evaluation of both metabolic and hydrolytic stability is paramount. While direct data for this specific linker is emerging, insights from analogous ester-containing and PEGylated PROTACs suggest that a well-designed molecule can achieve favorable stability. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the rational design and optimization of next-generation protein degraders. The careful selection and empirical testing of linkers are essential steps toward developing potent and stable PROTAC therapeutics.

References

Safety Operating Guide

Proper Disposal of HO-PEG4-Benzyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of HO-PEG4-Benzyl ester, a high-purity reagent commonly used in bioconjugation, drug delivery, and other biomedical applications. While generally considered to have low toxicity, adherence to proper laboratory safety protocols is crucial.[1][2] The information presented here is a synthesis of general best practices and data from suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive guidance.

Immediate Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.

In the event of exposure, follow these first aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[3]

Spill Management

In the case of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material like vermiculite, sand, or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated, labeled waste container.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Dispose: Dispose of the contaminated materials as chemical waste according to your institution's guidelines.

Disposal Workflow

The proper disposal of this compound and its associated waste should follow a clearly defined workflow to ensure safety and regulatory compliance.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Consult Manufacturer's SDS B Identify Waste Streams (e.g., pure compound, contaminated labware) A->B C Select Appropriate, Labeled Waste Containers B->C D Segregate Waste Types C->D E Collect Liquid Waste in Leak-Proof Containers D->E F Collect Solid Waste in Designated Bins D->F G Store Waste in a Designated, Secure Area E->G F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H I Complete Waste Disposal Manifest H->I

A workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Consult the Safety Data Sheet (SDS): Before beginning any work, obtain and review the SDS for this compound from your specific supplier. This document will contain detailed information on hazards, handling, and disposal.

  • Identify and Segregate Waste:

    • Unused Product: If the pure compound needs to be disposed of, it should be treated as chemical waste. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be considered solid chemical waste.

    • Solutions: Solutions containing this compound should be collected as liquid chemical waste.

  • Use Designated Waste Containers:

    • Liquid Waste: Use a clearly labeled, leak-proof container. The label should include "this compound" and any solvents present.

    • Solid Waste: Use a designated, labeled container for solid chemical waste. This is often a sturdy, lined cardboard box or a plastic drum.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection of the chemical waste by your institution's EHS department or a certified hazardous waste disposal company. Ensure all paperwork and manifests are completed accurately.

Logical Relationship of Safety and Disposal

The relationship between handling, safety precautions, and disposal is hierarchical and interconnected. Proper handling and adherence to safety protocols minimize the risk of exposure and the generation of hazardous waste.

Proper_Handling Proper Handling of This compound PPE Use of Appropriate PPE Proper_Handling->PPE Ventilation Adequate Ventilation Proper_Handling->Ventilation Spill_Management Spill Management Protocol PPE->Spill_Management Ventilation->Spill_Management Waste_Segregation Correct Waste Segregation Spill_Management->Waste_Segregation Final_Disposal Safe and Compliant Final Disposal Waste_Segregation->Final_Disposal

The logical flow from safe handling to compliant disposal.

By following these guidelines, researchers can ensure the safe handling and proper disposal of this compound, contributing to a secure laboratory environment and environmental responsibility. Always prioritize the specific instructions provided by the manufacturer and your institution's EHS office.

References

Personal protective equipment for handling HO-PEG4-Benzyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with HO-PEG4-Benzyl ester. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Remarks
Eye and Face Chemical safety goggles or a full-face shieldMust be worn at all times to protect against splashes and vapors.[1][2]
Hand Chemically resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.[1]
Body Laboratory coatA standard lab coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Use in a well-ventilated areaAll handling should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Safe Handling and Operational Protocol

Follow these step-by-step instructions for the safe handling of this compound.

  • Preparation:

    • Thoroughly review this safety guide and any other available safety information before starting any work.

    • Ensure that a certified chemical fume hood is operational and ready for use.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling the Compound:

    • Work exclusively within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe vapors or spray.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.
Ingestion Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.
Spill Evacuate the immediate area. For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For major spills, contact your institution's environmental health and safety office.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste. The waste must be placed in a clearly labeled, leak-proof container.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with local, state, and federal regulations.

  • General Guidance: Polyethylene glycol itself is considered biodegradable. However, the benzyl ester functional group may alter its environmental impact. Therefore, it is essential to follow hazardous waste disposal protocols. Do not pour down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Verify Fume Hood Functionality A->B C Inspect Personal Protective Equipment B->C D Don Appropriate PPE C->D E Work Inside Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Waste in Labeled Containers H->I J Spill L Follow Spill Cleanup Protocol J->L K Exposure M Administer First Aid K->M

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.